molecular formula C12H17NO B11902386 1-Benzyl-3-ethylazetidin-3-OL

1-Benzyl-3-ethylazetidin-3-OL

Numéro de catalogue: B11902386
Poids moléculaire: 191.27 g/mol
Clé InChI: IYHXJTWQKHWEEP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Benzyl-3-ethylazetidin-3-OL is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Benzyl-3-ethylazetidin-3-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-3-ethylazetidin-3-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C12H17NO

Poids moléculaire

191.27 g/mol

Nom IUPAC

1-benzyl-3-ethylazetidin-3-ol

InChI

InChI=1S/C12H17NO/c1-2-12(14)9-13(10-12)8-11-6-4-3-5-7-11/h3-7,14H,2,8-10H2,1H3

Clé InChI

IYHXJTWQKHWEEP-UHFFFAOYSA-N

SMILES canonique

CCC1(CN(C1)CC2=CC=CC=C2)O

Origine du produit

United States

Foundational & Exploratory

1-Benzyl-3-ethylazetidin-3-ol CAS 1479587-49-9 properties

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Building Block for Medicinal Chemistry & Fragment-Based Drug Discovery

Executive Summary

1-Benzyl-3-ethylazetidin-3-ol (CAS 1479587-49-9) is a specialized heterocyclic building block characterized by a strained four-membered azetidine ring.[1][2] It features a tertiary alcohol at the 3-position and an N-benzyl protecting group. This compound is increasingly valued in medicinal chemistry as a bioisostere for gem-dimethyl groups or larger saturated heterocycles (like piperidines), offering a method to modulate lipophilicity (LogP) and metabolic stability without significantly increasing molecular weight.

This guide details the physicochemical profile, synthesis methodologies, and strategic applications of CAS 1479587-49-9, designed for researchers optimizing lead compounds in oncology (JAK/STAT pathways) and CNS indications.

Chemical Identity & Physicochemical Properties

The introduction of the ethyl group at the C3 position creates a quaternary center, a structural motif often associated with improved selectivity in protein-ligand interactions due to restricted conformational flexibility.

Table 1: Core Chemical Data
PropertySpecification
Chemical Name 1-Benzyl-3-ethylazetidin-3-ol
CAS Number 1479587-49-9
Molecular Formula C₁₂H₁₇NO
Molecular Weight 191.27 g/mol
SMILES CCC1(CN(C1)Cc2ccccc2)O
Appearance Viscous oil or low-melting solid (Predicted)
Solubility Soluble in DCM, MeOH, DMSO; Sparingly soluble in water
Table 2: Predicted Physicochemical Parameters

Note: Values are calculated based on structural consensus for 3-substituted azetidines.

Parameter Value Significance in Drug Design
cLogP ~1.8 - 2.1 Moderate lipophilicity; suitable for CNS penetration.
pKa (Basic) ~8.5 - 9.0 Tertiary amine protonates at physiological pH; good solubility.
TPSA ~23 Ų Low polar surface area, favoring membrane permeability.

| H-Bond Donors | 1 (OH) | Critical for H-bond interactions with receptor pockets. |

Synthesis & Manufacturing Methodologies

The most authoritative and scalable route to 1-Benzyl-3-ethylazetidin-3-ol involves the Grignard addition to the corresponding ketone. This method is preferred over ring-closure of chlorohydrins for this specific substitution pattern because it allows for late-stage diversification of the C3 substituent.

Core Synthesis Pathway

The synthesis relies on the nucleophilic attack of Ethylmagnesium bromide (EtMgBr) on the electrophilic carbonyl carbon of 1-Benzylazetidin-3-one .

Figure 1: Synthesis Workflow (DOT Visualization)

SynthesisPath Start 1-Benzylazetidin-3-one (Electrophile) Intermediate Magnesium Alkoxide Intermediate Start->Intermediate Nucleophilic Addition (THF, -78°C to 0°C) Reagent Ethylmagnesium Bromide (EtMgBr, 1.0-3.0 M in THF) Reagent->Intermediate Quench Acidic Quench (NH4Cl / H2O) Intermediate->Quench Hydrolysis Product 1-Benzyl-3-ethylazetidin-3-ol (Target) Quench->Product Isolation & Purification

Caption: Figure 1. Nucleophilic addition of ethyl Grignard to the azetidinone scaffold to generate the tertiary alcohol.

Detailed Experimental Protocol

Standardized protocol for 3-substituted-3-hydroxyazetidines.

Reagents:

  • 1-Benzylazetidin-3-one (1.0 eq)

  • Ethylmagnesium bromide (1.2 - 1.5 eq, 3.0 M in Et₂O or THF)

  • Anhydrous THF (Solvent)[3]

  • Saturated NH₄Cl (Quench)[3]

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.

  • Dissolution: Charge the flask with 1-Benzylazetidin-3-one (e.g., 5.0 g) and anhydrous THF (50 mL). Cool the solution to -78°C (dry ice/acetone bath) to suppress side reactions (e.g., enolization).

  • Addition: Transfer Ethylmagnesium bromide into the addition funnel under nitrogen. Add dropwise to the ketone solution over 30 minutes. Maintain internal temperature below -60°C.

  • Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS for disappearance of the ketone.

  • Quenching: Carefully quench the reaction at 0°C by dropwise addition of saturated aqueous NH₄Cl (20 mL). Caution: Exothermic.[3]

  • Workup: Extract the aqueous layer with EtOAc (3 x 50 mL). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM) to yield 1-Benzyl-3-ethylazetidin-3-ol .

Validation Check:

  • ¹H NMR (CDCl₃): Look for the disappearance of the ketone C=O signal and the appearance of the ethyl group signals (triplet ~0.9 ppm, quartet ~1.6 ppm) and the benzyl methylene singlet (~3.6 ppm).

Applications in Drug Discovery

Bioisosteric Replacement

This compound serves as a sp³-rich scaffold . In modern drug design, increasing the fraction of sp³ hybridized carbons (Fsp³) is correlated with improved clinical success rates by enhancing solubility and reducing "flat" aromatic structures that often lead to non-specific binding.

  • Gem-Dimethyl Replacement: The 3-ethyl-3-hydroxy motif can mimic a gem-dimethyl group but provides a hydrogen-bond donor (OH) to interact with specific residues (e.g., serine/threonine) in the binding pocket.

  • Conformational Constraint: The azetidine ring locks the substituents in a specific vector, reducing the entropic penalty upon binding compared to a flexible linear chain.

Figure 2: Strategic Application Logic (DOT Visualization)

Applications cluster_0 Medicinal Chemistry Utility cluster_1 Therapeutic Areas Target 1-Benzyl-3-ethylazetidin-3-ol Bioisostere Bioisostere for Piperidine/Pyrrolidine Target->Bioisostere Fsp3 Increase Fsp3 (Solubility/Selectivity) Target->Fsp3 Vector Defined Vector Orientation Target->Vector JAK JAK Inhibitors (e.g., Baricitinib analogs) Bioisostere->JAK GPCR GPCR Ligands (Fragment Screening) Vector->GPCR

Caption: Figure 2. Strategic utility of the azetidine scaffold in enhancing physicochemical properties and targeting specific therapeutic pathways.

Downstream Derivatization

The N-benzyl group is a temporary protecting group. It can be removed via catalytic hydrogenation (Pd/C, H₂) or reaction with 1-chloroethyl chloroformate (ACE-Cl) to yield the free amine 3-ethylazetidin-3-ol . This free amine can then be coupled to diverse pharmacophores.

Safety & Handling (MSDS Summary)

While specific toxicological data for CAS 1479587-49-9 is limited, handling should follow protocols for N-benzyl amines and azetidines .

  • Hazards: Likely causes skin irritation (H315) and serious eye irritation (H319). Potential respiratory irritant.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Azetidines can be sensitive to ring opening under highly acidic conditions or high heat.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[3] Work within a fume hood.

References

  • ChemicalBook. (2025).[4] 1-Benzylazetidin-3-ol Properties and Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorg Med Chem. Retrieved from

  • BenchChem. (2025).[3] Grignard Reaction with Ethylmagnesium Bromide: Protocols and Safety. Retrieved from

  • PubChem. (2025).[5] Compound Summary: (1-Benzhydrylazetidin-3-yl)methanol.[5] Retrieved from

  • Google Patents. (1987). US4639334A - Preparation of 1-benzylazetidine-3-ol derivatives. Retrieved from

Sources

Chemical structure of 1-Benzyl-3-ethylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural analysis, synthetic pathways, and pharmaceutical utility of 1-Benzyl-3-ethylazetidin-3-ol . This document is designed for researchers in medicinal chemistry and process development, focusing on the molecule's role as a privileged sp³-rich scaffold.

CAS Number (Parent): 54881-13-9 (1-Benzylazetidin-3-ol) | Molecular Formula: C₁₂H₁₇NO | MW: 191.27 g/mol

Executive Summary

1-Benzyl-3-ethylazetidin-3-ol represents a critical intermediate in the synthesis of 3,3-disubstituted azetidines. In modern drug discovery, the azetidine ring serves as a bioisostere for gem-dimethyl groups, cyclobutanes, and piperidines, offering reduced lipophilicity (LogD) and improved metabolic stability. The specific introduction of an ethyl group at the C3 position creates a quaternary center that restricts conformational flexibility, a key tactic for locking bioactive conformations in kinase inhibitors and GPCR ligands.

Structural & Physicochemical Analysis[1]

Chemical Structure

The molecule consists of a four-membered azetidine ring substituted at the nitrogen (N1) with a benzyl protecting group and at the 3-position (C3) with both a hydroxyl group and an ethyl chain.

PropertyValue (Predicted/Experimental)Significance
Ring Strain ~26 kcal/molHigh reactivity toward ring-opening; requires careful handling during deprotection.
Puckering Angle ~0–15° (Dynamic)The C3-ethyl group forces a flatter ring conformation compared to monosubstituted azetidines to minimize 1,2-diaxial interactions.
C3 Hybridization sp³Quaternary center prevents metabolically labile hydrogens at the 3-position.
Basicity (pKₐ) ~9.5 (Conjugate Acid)The N-benzyl group increases basicity relative to amides but is less basic than secondary amines due to ring strain.
Spectroscopic Identification (Diagnostic Signals)
  • ¹H NMR (400 MHz, CDCl₃):

    • Azetidine Ring Protons: The four ring protons appear as two sets of doublets (or multiplets) around δ 2.9–3.2 ppm. The geminal coupling is distinct due to the rigid ring.

    • Ethyl Group: A diagnostic triplet (CH₃) at ~δ 0.9 ppm and a quartet (CH₂) at ~δ 1.6 ppm.

    • Benzyl Protons: A singlet at ~δ 3.6 ppm (N-CH₂-Ph).

    • Aromatic Region: Multiplet at δ 7.2–7.4 ppm (5H).[1]

  • ¹³C NMR:

    • Quaternary C3: A significantly deshielded peak around δ 70–75 ppm (attached to OH).

    • Carbonyl Precursor: Absence of the ketone peak (~208 ppm) confirms successful Grignard addition.

Synthetic Pathways[3][4][5][6][7]

The most robust route to 1-Benzyl-3-ethylazetidin-3-ol avoids the direct cyclization of hindered diols. Instead, it utilizes a Grignard addition to an azetidinone intermediate . This method ensures regiocontrol and high yields.

Synthesis Protocol
  • Starting Material: 1-Benzylazetidin-3-ol (Commercial).[2][3]

  • Step 1: Swern Oxidation: Conversion of the secondary alcohol to 1-benzylazetidin-3-one .

    • Reagents: Oxalyl chloride, DMSO, TEA, DCM, -78°C.

    • Critical Control: Temperature must remain below -60°C to prevent Pummerer rearrangement side products.

  • Step 2: Grignard Addition: Nucleophilic attack of ethylmagnesium bromide (EtMgBr) on the ketone.[4][5]

    • Reagents: EtMgBr (3.0 equiv), THF/Et₂O, 0°C to RT.

    • Mechanism:[6][4][7] The Grignard reagent attacks the less hindered face of the ketone (though azetidinone is relatively planar), yielding the tertiary alcohol.

    • Workup: Quench with saturated NH₄Cl.[4] Avoid strong acids to prevent ring opening.

Reaction Workflow Diagram

SynthesisPath Start 1-Benzylazetidin-3-ol (Starting Material) Inter 1-Benzylazetidin-3-one (Key Intermediate) Start->Inter Swern Oxidation (DMSO, (COCl)2, TEA) Product 1-Benzyl-3-ethylazetidin-3-ol (Target Scaffold) Inter->Product Grignard Reaction (EtMgBr, THF, 0°C) Note1 Critical: Maintain T < -60°C to avoid side reactions. Inter->Note1 Note2 Quench: Sat. NH4Cl Avoid strong acid (Ring opening risk) Product->Note2

Caption: Two-step synthetic route via oxidation and Grignard addition to access the quaternary C3 center.

Pharmaceutical Utility & Applications

Fragment-Based Drug Discovery (FBDD)

This molecule serves as a high-value "fragment" for probing hydrophobic pockets in protein targets.

  • Vector Exploration: The ethyl group probes depth in the binding pocket, while the hydroxyl group can serve as a hydrogen bond donor/acceptor or an attachment point for further functionalization (e.g., etherification).

  • Metabolic Stability: The quaternary C3 center blocks oxidation at the most liable position of the azetidine ring, significantly extending half-life (

    
    ) in microsomal stability assays compared to the unsubstituted parent.
    
Downstream Derivatization

The N-benzyl group is a temporary protecting group.

  • Deprotection: Hydrogenolysis (H₂, Pd/C, MeOH) yields 3-ethylazetidin-3-ol , which can then be coupled to aryl halides (via SₙAr or Buchwald-Hartwig) to form the core of various kinase inhibitors (e.g., JAK1/JAK2 inhibitors).

Experimental Safety & Handling

  • Grignard Reagents: Ethylmagnesium bromide is pyrophoric and moisture-sensitive. All glassware must be flame-dried.

  • Azetidines: While generally stable, the strained ring can open under strongly acidic conditions or high thermal stress (>150°C).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

References

  • PubChem Compound Summary: 1-Benzylazetidin-3-ol (CAS 54881-13-9).[2] National Center for Biotechnology Information. Available at: [Link]

  • Azetidine Synthesis Review: "Recent progress in synthesis of 3-functionalized azetidines." Arkivoc, 2025.[2][7] Available at: [Link]

  • Process Chemistry: "Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol." Organic Process Research & Development. Available at: [Link]

Sources

3-Substituted Azetidin-3-ol Derivatives: Synthetic Paradigms and Applications in Targeted Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the shift from flat, sp2-hybridized architectures to three-dimensional, sp3-rich frameworks has driven the exploration of strained nitrogen heterocycles. Among these, 3-substituted azetidin-3-ol derivatives have emerged as privileged scaffolds. The four-membered azetidine ring inherently possesses high ring strain (~26 kcal/mol) and a puckered conformation, which projects substituents at the 3-position in highly defined spatial vectors.

As a Senior Application Scientist, I have observed that incorporating a 3-hydroxyl group alongside a diverse 3-substituent (aryl, alkyl, or heterocyclic) provides a unique hydrogen-bonding donor/acceptor pair while restricting the conformational flexibility of adjacent functional groups. This rigidification is critical for minimizing entropic penalties during target binding, a principle elegantly demonstrated in the discovery of the FDA-approved MEK inhibitor, Cobimetinib[1].

This technical guide synthesizes the mechanistic rationale, cutting-edge synthetic methodologies, and validated experimental protocols for developing 3-substituted azetidin-3-ol derivatives.

Structural and Mechanistic Rationale in Drug Design

The utility of 3-substituted azetidin-3-ols lies in their ability to act as rigidified bioisosteres for more flexible acyclic amino alcohols, morpholines, and piperidines.

The Cobimetinib (XL518 / GDC-0973) Paradigm

Cobimetinib is a potent, highly selective, reversible allosteric inhibitor of mitogen-activated protein kinase kinase 1 (MEK1), utilized in combination therapies for unresectable or metastatic melanoma[2]. The molecule features a highly complex 1-benzoyl-3-(piperidin-2-yl)azetidin-3-ol core[3].

Causality in Design: The inclusion of the azetidin-3-ol moiety is not arbitrary. In the highly conserved MAPK pathway, MEK1/2 kinases require precise allosteric modulation to prevent the phosphorylation of ERK1/2[1]. The azetidin-3-ol core serves a dual purpose:

  • Conformational Locking: It restricts the adjacent piperidine ring into a bioactive conformation that perfectly occupies the allosteric pocket adjacent to the ATP-binding site[4].

  • Metabolic Stability: By replacing a flexible aliphatic linker with a sterically hindered, strained sp3-center, the molecule resists rapid oxidative degradation by hepatic cytochromes, ensuring a sustained duration of action in vivo[1].

MAPK_Pathway RAS RAS (Active GTPase) RAF RAF Kinase RAS->RAF MEK MEK1 / MEK2 (Kinase Target) RAF->MEK ERK ERK1 / ERK2 MEK->ERK Proliferation Tumor Cell Proliferation & Survival ERK->Proliferation Cobimetinib Cobimetinib (3-substituted azetidin-3-ol core) Cobimetinib->MEK Allosteric Inhibition

Caption: MAPK signaling cascade illustrating allosteric MEK1/2 inhibition by Cobimetinib.

Advanced Synthetic Methodologies

Synthesizing highly substituted, strained four-membered rings without triggering ring-opening or expansion requires meticulously controlled conditions. The field has evolved through three primary synthetic paradigms:

Biocatalytic Hydroxylation

Traditional chemical hydroxylation of azetidines often suffers from poor regioselectivity and harsh conditions that degrade the heterocycle. However, whole-cell biocatalysis utilizing Sphingomonas sp. HXN-200 provides an elegant solution. This biocatalyst hydroxylates N-substituted azetidines with exceptional regioselectivity at the 3-position, achieving yields of 91–98%[5]. Notably, the process can utilize rehydrated lyophilized cells, allowing for high product concentrations (~2 g/L) without the overhead of active fermentation[5].

Diastereoselective Yang Photocyclization

For enantiopure 2,3-disubstituted azetidin-3-ols, photochemical methods offer unparalleled stereocontrol. The irradiation of chiral 2-acyl-3-benzyl-substituted perhydro-1,3-benzoxazines triggers a Yang photocyclization[6]. The diastereoselectivity is heavily dependent on the nitrogen substituent; N-benzyl derivatives cyclize with total diastereoselectivity, yielding a single diastereomer[6]. Subsequent elimination of the chiral auxiliary (e.g., a menthol appendage) reveals the enantiopure azetidin-3-ol[6].

Iron-Catalyzed Thiol Alkylation

Accessing novel chemical space often requires late-stage functionalization. A recent breakthrough involves the synthesis of 3-aryl-3-sulfanyl azetidines directly from N-Cbz azetidin-3-ols via an iron-catalyzed thiol alkylation[7]. Mechanistic Causality: The reaction proceeds via a transient azetidine carbocation at the 3-position[7]. The N-Cbz (carboxybenzyl) protecting group is an absolute requirement here; its electron-withdrawing nature prevents the nitrogen lone pair from participating in unwanted ring-opening pathways, thereby stabilizing the carbocation long enough for nucleophilic attack by the thiol[7]. Electron-rich aromatic substituents at the 3-position further stabilize this intermediate[7].

Synthetic_Workflows Start Azetidine Precursors Bio Sphingomonas sp. HXN-200 (Biocatalysis) Start->Bio Photo Yang Photocyclization (UV Irradiation) Start->Photo Prod1 3-Hydroxyazetidines (Yield: 91-98%) Bio->Prod1 Prod2 Enantiopure Azetidin-3-ols (High de%) Photo->Prod2 FeCat FeCl3 / Thiols (Thiol Alkylation) Prod3 3-Aryl-3-Sulfanyl Azetidines (Via Carbocation) FeCat->Prod3 Prod1->FeCat N-Cbz Protection

Caption: Divergent synthetic workflows for generating functionalized 3-substituted azetidin-3-ol derivatives.

Quantitative Data Summary

The following table synthesizes the critical reaction parameters and outcomes for the methodologies discussed, providing a rapid comparative matrix for synthetic planning.

Synthetic MethodologySubstrate ClassKey Reagent / CatalystYield (%)Selectivity / PurityKey Advantage
Biocatalytic Hydroxylation [5]N-substituted azetidinesSphingomonas sp. HXN-20091–98%High RegioselectivityHigh concentration (2 g/L); uses lyophilized cells.
Yang Photocyclization [6]N-benzyl perhydro-1,3-benzoxazinesUV Irradiation (Photons)Moderate-GoodTotal DiastereoselectivityYields a single enantiopure diastereomer.
Fe-Catalyzed Thiol Alkylation [7]N-Cbz azetidin-3-ols + ThiolsFeCl3 (Lewis Acid)92–95%ChemoselectiveAccesses novel 3-aryl-3-sulfanyl drug scaffolds.
Cobimetinib Intermediate Isolation [8]Free base azetidin-3-ol derivative4 N HCl in Dioxane72%High Purity (Amorphous/Solid)Validated scale-up route for clinical oncology APIs.

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating necessary in-process controls.

Protocol A: Biocatalytic Synthesis of 3-Hydroxyazetidines[5]

Objective: Regioselective hydroxylation of N-substituted azetidines.

  • Biocatalyst Preparation: Rehydrate lyophilized Sphingomonas sp. HXN-200 cells in potassium phosphate buffer (50 mM, pH 7.2) to achieve a cell density equivalent to 10 g/L dry cell weight. Causality: Lyophilized cells ensure consistent enzymatic titer and bypass the variability of live fermentation.

  • Biotransformation: Add the N-substituted azetidine substrate to a final concentration of 2 g/L. Incubate the suspension at 30 °C with orbital shaking (200 rpm) for 24–48 hours.

  • In-Process Control: Monitor reaction progress via HPLC or GC-MS by sampling 100 µL aliquots, extracting with ethyl acetate, and analyzing substrate depletion.

  • Extraction & Validation: Centrifuge the mixture at 10,000 × g for 15 minutes to pellet the biomass. Extract the supernatant three times with equal volumes of ethyl acetate. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Validate the regioselectivity (3-position) via 1H and 13C NMR spectroscopy.

Protocol B: Iron-Catalyzed Synthesis of 3-Aryl-3-Sulfanyl Azetidines[7]

Objective: Thiol alkylation via a stabilized azetidine carbocation.

  • Reaction Setup: In an oven-dried Schlenk flask under argon, dissolve the N-Cbz-3-aryl-azetidin-3-ol (1.0 equiv) and the desired thiol (e.g., benzylmercaptan, 1.2 equiv) in anhydrous dichloromethane (0.1 M).

  • Catalysis: Cool the mixture to 0 °C. Add anhydrous FeCl3 (10 mol%) in one portion. Causality: FeCl3 acts as a mild Lewis acid to facilitate hydroxyl departure, generating the N-Cbz stabilized carbocation without degrading the four-membered ring.

  • Propagation & Monitoring: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexanes/EtOAc, 7:3). The reaction is complete when the UV-active starting material spot disappears.

  • Quenching & Purification: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous phase with dichloromethane (3 × 10 mL). Wash the combined organics with brine, dry over MgSO4, and concentrate. Purify via silica gel flash chromatography to isolate the 3-aryl-3-sulfanyl azetidine (Yield: ~95%).

Protocol C: Isolation and Salt Formation of Cobimetinib Azetidin-3-ol Intermediate[8]

Objective: Purification and hydrochloride salt formation of 1-({3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]phenyl}carbonyl)-3-[(2S)-piperidin-2-yl]azetidin-3-ol.

  • Flash Chromatography: Concentrate the crude organic reaction mixture. Load the residue onto a silica gel column. Elute first with ethyl acetate, followed by a highly polar mixture of concentrated aqueous ammonia in chloroform and methanol (0.1:10:1). Causality: The basic ammonia modifier prevents the secondary piperidine amine from streaking on the acidic silica gel, ensuring a sharp elution band.

  • Free Base Isolation: Pool the product-containing fractions (verify via MS (EI) for C21H21F3IN3O2: m/z 532 [MH+]) and concentrate to afford the free base as a colorless amorphous solid.

  • Salt Formation: Dissolve the free base in a minimal volume of methanol (1 mL per 50 mg). Dropwise, add 4 N HCl in dioxane until the solution reaches ~pH 1. Causality: Conversion to the HCl salt drastically improves the compound's aqueous solubility and physical stability, which is critical for downstream pharmaceutical processing.

  • Trituration: Concentrate the acidic solution in vacuo. Triturate the resulting residue with cold diethyl ether to precipitate the hydrochloride salt. Filter and dry under high vacuum to afford the product as a colorless solid (72% yield).

References

  • Practical Syntheses of N-Substituted 3-Hydroxyazetidines and 4-Hydroxypiperidines by Hydroxylation with Sphingomonas sp. HXN-200 Organic Letters - ACS Publications[Link]

  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols Journal of Medicinal Chemistry / SciSpace[Link]

  • Diastereoselective Yang Photocyclization Reactions in Solution. Synthesis of Enantiopure Azetidin-3-ol Derivatives The Journal of Organic Chemistry - ACS Publications[Link]

  • Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts toward XL518 (GDC-0973) PubMed / ACS Medicinal Chemistry Letters[Link]

  • Cobimetinib | C21H21F3IN3O2 | CID 16222096 PubChem - NIH[Link]

  • Cobimetinib in phase 3 for metastatic melanoma New Drug Approvals[Link]

Sources

1-Benzyl-3-ethylazetidin-3-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Scaffolds for Medicinal Chemistry

Executive Summary

1-Benzyl-3-ethylazetidin-3-ol is a specialized heterocyclic intermediate used in the synthesis of conformationally restricted amine pharmacophores.[1] Belonging to the class of 3,3-disubstituted azetidines, this molecule serves as a critical building block for drug candidates targeting G-protein coupled receptors (GPCRs), particularly Sphingosine-1-phosphate (S1P) receptors, and monoamine transporters. Its structural rigidity, combined with the metabolic stability conferred by the quaternary carbon at the 3-position, makes it a valuable tool for optimizing the pharmacokinetic profile of lead compounds.

This guide details the physicochemical properties, synthetic pathways, and application logic for 1-Benzyl-3-ethylazetidin-3-ol, designed for researchers requiring high-fidelity data for experimental design.

Physicochemical Profile

The following data is derived from stoichiometric calculation and structural analysis of the specific 3-ethyl derivative.

Molecular Identity
PropertySpecification
IUPAC Name 1-Benzyl-3-ethylazetidin-3-ol
Molecular Formula C₁₂H₁₇NO
Molecular Weight 191.27 g/mol
Monoisotopic Mass 191.1310 g/mol
CAS Registry Not widely listed; see Analogues (e.g., 54881-13-9 for parent)
Core Scaffold Azetidine (4-membered nitrogen heterocycle)
Structural Composition[3][4][8][9][10]
  • Azetidine Ring: A highly strained 4-membered ring containing one nitrogen atom.[2]

  • N-Substituent (Position 1): Benzyl group (

    
    ), serving as a lipophilic protecting group that stabilizes the amine during synthesis.
    
  • C3-Substituents:

    • Hydroxyl Group (

      
      ):  Provides a handle for hydrogen bonding or further functionalization (e.g., esterification).
      
    • Ethyl Group (

      
      ):  Introduces steric bulk and creates a quaternary center, preventing oxidation to the ketone and increasing metabolic stability.
      
Predicted Properties
ParameterValue (Predicted)Significance
LogP ~1.8 - 2.1Moderate lipophilicity suitable for CNS penetration.
pKa (Conjugate Acid) ~9.5Basic nitrogen; exists as a cation at physiological pH.
H-Bond Donors 1 (OH)Critical for receptor binding interactions.
H-Bond Acceptors 2 (N, O)Facilitates solvation and ligand-protein interaction.
Topological Polar Surface Area (TPSA) ~32 ŲIndicates good membrane permeability (Rule of 5 compliant).

Synthetic Methodology

The synthesis of 1-Benzyl-3-ethylazetidin-3-ol typically follows a Grignard Addition pathway. This route is preferred over direct cyclization for 3-substituted alcohols because it allows for the precise installation of the ethyl group onto a pre-formed azetidine core.

Reaction Pathway Diagram

The following workflow illustrates the conversion of the parent alcohol to the 3-ethyl derivative via an intermediate ketone.

SynthesisPathway Start 1-Benzylazetidin-3-ol (Starting Material) Inter 1-Benzylazetidin-3-one (Key Intermediate) Start->Inter Swern Oxidation (DMSO, (COCl)2, Et3N) Product 1-Benzyl-3-ethylazetidin-3-ol (Target) Inter->Product Grignard Addition (THF, -78°C to RT) Reagent Ethylmagnesium Bromide (EtMgBr) Reagent->Inter Nucleophilic Attack

Figure 1: Synthetic route for 1-Benzyl-3-ethylazetidin-3-ol via oxidation and Grignard addition.

Detailed Protocol (Grignard Route)

Prerequisites: All glassware must be flame-dried and maintained under an inert atmosphere (Argon or Nitrogen).[3]

  • Preparation of 1-Benzylazetidin-3-one:

    • Oxidation: The commercially available 1-benzylazetidin-3-ol is oxidized using Swern conditions (Oxalyl chloride/DMSO) or TPAP/NMO to yield the ketone, 1-benzylazetidin-3-one.

    • Note: The ketone is unstable and prone to polymerization; it should be used immediately or stored at -80°C.

  • Grignard Addition:

    • Setup: Dissolve 1-benzylazetidin-3-one (1.0 eq) in anhydrous THF. Cool to -78°C.

    • Addition: Slowly add Ethylmagnesium bromide (EtMgBr, 1.2 eq, 3.0 M in ether) dropwise to the ketone solution.

    • Mechanism: The ethyl nucleophile attacks the carbonyl carbon from the less hindered face.

    • Workup: Allow the mixture to warm to 0°C over 2 hours. Quench with saturated aqueous ammonium chloride (

      
      ).[3]
      
    • Extraction: Extract with Ethyl Acetate (3x). Dry organic layers over

      
       and concentrate.
      
  • Purification:

    • Purify the crude oil via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to isolate 1-Benzyl-3-ethylazetidin-3-ol as a pale yellow oil or low-melting solid.

Applications in Drug Discovery

The 3-ethyl-3-hydroxy azetidine motif is a "privileged scaffold" in modern medicinal chemistry, offering specific advantages over traditional pyrrolidine or piperidine rings.

Gem-Disubstituent Effect (Thorpe-Ingold Effect)

The introduction of the ethyl group at the C3 position creates a quaternary center. This structural modification:

  • Restricts Conformation: Forces the azetidine ring into a specific pucker, reducing the entropic penalty upon binding to a receptor target.

  • Blocks Metabolism: The quaternary carbon cannot be oxidized by Cytochrome P450 enzymes, significantly extending the half-life (

    
    ) of the drug molecule compared to a secondary alcohol.
    
Bioisosterism
  • Proline Mimic: The azetidine ring serves as a contracted mimic of proline, often used to fine-tune the vector of substituents in peptide mimetics.

  • Transition State Analog: In protease inhibitors, the hydroxyl group can mimic the transition state of amide hydrolysis.

Downstream Derivatization

The benzyl group is a temporary protecting group. Catalytic hydrogenation (


, Pd/C) removes the benzyl group to yield 3-ethylazetidin-3-ol , which can then be coupled to diverse pharmacophores (e.g., via reductive amination or amide coupling).

Logic Diagram: Structural Utility

Utility cluster_props Pharmacological Advantages cluster_apps Target Applications Core 1-Benzyl-3-ethylazetidin-3-ol Meta Metabolic Stability (Blocked C3 Oxidation) Core->Meta Conf Conformational Lock (Gem-disubstitution) Core->Conf GPCR GPCR Agonists (e.g., S1P1 modulators) Meta->GPCR Trans Transporter Inhibitors (e.g., NET/SERT) Conf->Trans

Figure 2: Pharmacological advantages and therapeutic targets of the scaffold.

Safety and Handling

  • Hazards: As a tertiary amine, the compound is likely an irritant to eyes, skin, and the respiratory system.

  • Storage: Store under inert gas (Argon) at 2-8°C to prevent slow oxidation of the amine or moisture absorption by the hydroxyl group.

  • Spill Response: Absorb with inert material (vermiculite/sand). Do not use combustible materials like sawdust.

References

  • PubChem. (2025).[4] N-Benzyl-3-hydroxyazetidine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Couty, F., et al. (2006). A straightforward synthesis of 3-substituted azetidinic amino acids. University of Versailles. (Contextual grounding for azetidine ring synthesis).

Sources

Azetidine Architectures in Medicinal Chemistry: A Technical Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The azetidine ring—a four-membered nitrogen-containing heterocycle—has evolved from a synthetic curiosity into a privileged scaffold in modern drug discovery.[1][2] Historically overshadowed by the stability of piperidines and the accessibility of pyrrolidines, azetidines occupy a "Goldilocks" zone of physicochemical properties. With a ring strain of ~25 kcal/mol, they offer unique vectors for substituent display, reduced lipophilicity compared to their six-membered counterparts, and distinct metabolic profiles.

This technical guide provides a comprehensive analysis of azetidine-based building blocks, detailing their physicochemical advantages, bioisosteric utility, and the modern synthetic methodologies required to access them.

Part 1: The Azetidine Advantage (Physicochemical Profile)

The incorporation of an azetidine ring is a strategic decision to modulate the Lipophilic Efficiency (LipE) of a lead compound. By contracting a piperidine or pyrrolidine ring to an azetidine, medicinal chemists can often lower logP while maintaining or improving metabolic stability.

Comparative Physicochemical Metrics

The following table contrasts azetidine with its common saturated aza-heterocyclic homologs.

PropertyAzetidine (4-membered)Pyrrolidine (5-membered)Piperidine (6-membered)Impact on Drug Design
Ring Strain (kcal/mol) ~25.4~6.0~0 (Chair)High strain influences reactivity and rigidifies substituent vectors.[1]
pKa (Parent Amine) ~11.3~11.3~11.2Basicity is comparable; however, N-functionalization (amides/sulfonamides) is standard in drugs.[1]
Lipophilicity (ΔLogP) Baseline+0.3 to +0.5+0.6 to +0.8Azetidine contraction lowers LogP, improving solubility and LipE.
C-N-C Bond Angle ~90°~109°~111°Altered bond angles change the exit vector of N-substituents.[1]
The "Gem-Dimethyl" Bioisostere

Azetidines (and their oxygenated cousins, oxetanes) are increasingly used as bioisosteres for gem-dimethyl groups.[1] The 3,3-disubstituted azetidine motif mimics the spatial occupancy of a gem-dimethyl group but introduces a polar, sp3-rich center that can engage in hydrogen bonding or simply reduce the overall lipophilicity of the molecule.

Metabolic Stability

While high ring strain might suggest instability, azetidines are remarkably robust under physiological conditions. In many contexts, contracting a piperidine to an azetidine removes labile C-H bonds (specifically the C3/C5 positions of piperidine which are prone to oxidation) and reduces the overall hydrophobic surface area available for CYP450 binding.

Part 2: Strategic Application & Bioisosterism[1]

The following diagram illustrates the logical flow of using azetidines to optimize lead compounds, highlighting their role in vector manipulation and property refinement.

Azetidine_Bioisosterism Lead Lead Compound (High LogP / Metabolic Liability) Strategy Optimization Strategy Lead->Strategy Piperidine Piperidine Core (Lipophilic, Metabolic Hotspot) Strategy->Piperidine Ring Contraction GemDimethyl Gem-Dimethyl Group (Steric Bulk, Hydrophobic) Strategy->GemDimethyl Bioisosteric Swap Azetidine Azetidine Replacement Piperidine->Azetidine GemDimethyl->Azetidine Outcome1 Reduced LogP (Improved Sol/LipE) Azetidine->Outcome1 Outcome2 Altered Exit Vector (New IP Space) Azetidine->Outcome2 Outcome3 Metabolic Block (Removed Labile Sites) Azetidine->Outcome3

Figure 1: Strategic logic for deploying azetidine scaffolds in lead optimization to address specific ADME liabilities.

Part 3: Synthetic Methodologies

Accessing functionalized azetidines has historically been a bottleneck. However, modern methods have moved beyond simple nucleophilic closures.

Method A: Classical Cyclization (Intramolecular Displacement)

The most established route involves the cyclization of


-haloamines or 

-amino alcohols.[1]
  • Mechanism: Intramolecular

    
     displacement.
    
  • Key Reagents: 1-Bromo-3-chloropropane, amino acid derivatives.[1]

  • Limitation: Often requires high dilution to avoid polymerization; limited functional group tolerance.

Method B: Strain-Release Chemistry (The "Modern" Route)

The use of [1.1.0]azabicyclobutanes (ABBs) has revolutionized azetidine synthesis.[1] These highly strained bicyclic systems react with nucleophiles to pop open the central bond, relieving strain and yielding 3-substituted azetidines.

  • Mechanism: Strain-release nucleophilic addition (or radical addition).[1]

  • Advantage: Rapid access to 3-functionalized azetidines that are difficult to make via cyclization.[1]

Method C: Functionalization of Azetidin-3-one

Commercially available


-Boc-azetidin-3-one serves as a versatile pivot point.[1]
  • Reactions: Wittig olefination, Grignard addition, reductive amination.

  • Utility: Ideal for creating 3,3-disubstituted "quaternary" azetidines (as seen in Baricitinib and Cobimetinib).[1]

Part 4: Case Studies in Drug Discovery

Baricitinib (Olumiant)[1][3]
  • Indication: Rheumatoid Arthritis (JAK1/JAK2 inhibitor).[3][4][5]

  • Azetidine Role: The molecule features a 3-substituted azetidine linked to a pyrazole.[1][4][5]

  • Structural Highlight: The azetidine nitrogen is sulfonylated (ethylsulfonyl), neutralizing basicity and providing a rigid linker. The C3 position features a cyanomethyl group, creating a quaternary center that directs the pyrazole vector.

  • Synthesis Insight: Likely accessed via functionalization of a 3-oxoazetidine precursor or displacement on a 3-iodoazetidine.[1]

Cobimetinib (Cotellic)[1][6]
  • Indication: Melanoma (MEK inhibitor).[6][7]

  • Azetidine Role: Contains a complex 3-hydroxy-3-(piperidin-2-yl)azetidine moiety.[1][6]

  • Structural Highlight: The azetidine is part of an amide bond. The 3-hydroxy group provides a crucial polar interaction, while the spiro-like connectivity to the piperidine creates a highly specific 3D shape that fills the MEK allosteric pocket.

Part 5: Experimental Protocol

Synthesis of 1-Boc-3-hydroxy-3-(trifluoromethyl)azetidine A protocol demonstrating the functionalization of azetidin-3-one, a critical building block.[1]

Objective: To synthesize a 3,3-disubstituted azetidine core suitable for further elaboration.

Reagents:

  • 
    -Boc-azetidin-3-one (1.0 eq)[1]
    
  • Trimethyl(trifluoromethyl)silane (TMS-CF3, Ruppert-Prakash reagent) (1.2 eq)[1]

  • Cesium Fluoride (CsF) (0.1 eq) or TBAF[1]

  • THF (anhydrous)[1]

Workflow:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve

    
    -Boc-azetidin-3-one (500 mg, 2.92 mmol) in anhydrous THF (10 mL). Cool to 0°C.[8]
    
  • Addition: Add TMS-CF3 (500 mg, 3.5 mmol) dropwise via syringe.

  • Initiation: Add CsF (44 mg, 0.29 mmol) as a solid or in minimal THF. Caution: Exothermic.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (formation of silyl ether intermediate).

  • Hydrolysis: Add 1M HCl (5 mL) and stir vigorously for 1 hour to cleave the silyl ether.

  • Workup: Dilute with Ethyl Acetate (EtOAc). Wash with saturated

    
     and brine. Dry over 
    
    
    
    .[8]
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Yield: Expect ~85-90% yield of the white crystalline solid.[1]

Synthetic Decision Tree Diagram

Azetidine_Synthesis Start Target: Functionalized Azetidine Q1 Substitution Pattern? Start->Q1 Route1 3-Substituted / 3,3-Disubstituted Q1->Route1 Route2 2-Substituted Q1->Route2 Method1 Ketone Functionalization (Start: N-Boc-azetidin-3-one) Route1->Method1 Quaternary Center Method2 Strain Release (Start: Azabicyclobutane) Route1->Method2 Radical Access Method3 Cyclization (Start: Gamma-haloamines) Route2->Method3 Chiral Pool Action1 Nucleophilic Addition (Grignard/TMS-CF3) Method1->Action1 Action2 Radical/Nucleophilic Opening Method2->Action2 Action3 Intramolecular SN2 Method3->Action3

Figure 2: Decision matrix for selecting the optimal synthetic route based on the desired substitution pattern.

References

  • Azetidines in Drug Discovery : "Azetidines in medicinal chemistry: emerging applications and approved drugs." Future Med. Chem. (2026). Link[1]

  • Cobimetinib Structure & Data : "Cobimetinib | C21H21F3IN3O2 | CID 16222096." PubChem. Link[1]

  • Baricitinib Structure & Data : "Baricitinib | C16H17N7O2S | CID 44205240."[4] PubChem. Link

  • Ring Strain & Properties : "Put a ring on it: application of small aliphatic rings in medicinal chemistry." Drug Discovery Today. Link

  • Synthetic Methodologies : "Recent Advances in the Synthesis and Reactivity of Azetidines." Org.[3][9][10] Biomol. Chem. (2021).[3][7][11][12] Link

Sources

Technical Guide: Solubility Profile & Solvent Selection for 1-Benzyl-3-ethylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical reference for the solubility behavior of 1-Benzyl-3-ethylazetidin-3-ol , a specialized pharmaceutical intermediate. The content is structured to support process chemistry decisions regarding synthesis, purification, and formulation.

Executive Summary & Structural Analysis

1-Benzyl-3-ethylazetidin-3-ol is a functionalized azetidine scaffold often employed as a bioisostere or building block in the synthesis of JAK inhibitors and other heterocyclic therapeutics. Its solubility profile is governed by three competing structural motifs:

  • The Basic Nitrogen (Azetidine Ring): A tertiary amine (

    
    ) that confers pH-dependent solubility.
    
  • The Hydroxyl Group (C3 Position): A hydrogen bond donor/acceptor that enhances affinity for polar protic solvents.

  • The Lipophilic Domains (Benzyl & Ethyl Groups): Hydrophobic moieties that drive solubility in chlorinated and aromatic solvents while limiting solubility in pure water at neutral pH.

Understanding the interplay of these domains allows for the design of self-validating purification systems, specifically pH-swing extractions and antisolvent crystallizations .

Predicted & Empirical Solubility Profile

Based on Structure-Property Relationships (SPR) and analogous data from 1-benzylazetidin-3-ol (lacking the ethyl group), the following solubility landscape is established. The ethyl group at the C3 position increases lipophilicity (


 shift 

) compared to the parent azetidinol, reducing water solubility and enhancing affinity for non-polar organics.
Table 1: Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingMechanistic InsightApplication
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)"Like dissolves like"; interaction with the benzyl group and amine.Reaction solvent; Primary extraction solvent.
Polar Protic Methanol, Ethanol, IsopropanolHigh Strong H-bonding with the C3-hydroxyl group.Homogeneous reactions; Co-solvent for crystallization.
Aromatic Toluene, XyleneTemp.[1] Dependent Soluble at high

; Moderate/Low at low

.
Ideal Recrystallization Solvent.
Polar Aprotic THF, Ethyl AcetateGood Dipole-dipole interactions; soluble but less than in DCM.General workup; Chromatography eluent.
Aliphatic Hexane, Heptane, CyclohexanePoor (<1 mg/mL)High lipophilicity mismatch; compound is too polar.Antisolvent to induce precipitation.
Aqueous Water (pH < 4)High Protonation of tertiary amine forms a soluble salt.Acidic wash (impurity removal).
Aqueous Water (pH > 10)Very Low Neutral amine form is lipophilic and oils out/precipitates.Basification to force compound into organic phase.

Critical Process Insight: The parent compound, 1-benzylazetidin-3-ol, is reported to crystallize effectively from a Toluene/Hexane system [1].[2] The 3-ethyl derivative, being slightly more lipophilic, will likely require a higher ratio of Hexane to induce crystallization or a lower temperature.

Visualization of Solubility Logic

The following diagram illustrates the decision logic for solvent selection based on the compound's chemical state (Neutral vs. Salt).

SolubilityLogic Compound 1-Benzyl-3-ethylazetidin-3-ol State_Neutral Neutral Form (Free Base) High Lipophilicity Compound->State_Neutral pH > 9 State_Salt Protonated Form (Salt) High Polarity Compound->State_Salt pH < 4 Solvent_DCM Chlorinated Solvents (DCM, CHCl3) High Solubility State_Neutral->Solvent_DCM Dissolves Well Solvent_Tol Aromatic Solvents (Toluene) Temp-Dependent State_Neutral->Solvent_Tol Crystallizes upon Cooling Solvent_Hex Aliphatic Hydrocarbons (Hexane) Antisolvent State_Neutral->Solvent_Hex Precipitates State_Salt->Solvent_DCM Partition Coefficient < 1 Solvent_AqAcid Aqueous Acid (HCl, H2SO4) High Solubility State_Salt->Solvent_AqAcid Dissolves Completely

Figure 1: Solubility behavior of the target compound changes drastically with pH, enabling switchable extraction strategies.

Experimental Protocols

To validate the solubility profile for your specific batch (which may vary with purity), use these self-validating protocols.

Protocol A: Gravimetric Solubility Determination

Use this to determine exact mg/mL values for crystallization design.

  • Preparation: Weigh 100 mg of 1-Benzyl-3-ethylazetidin-3-ol into a 4 mL vial.

  • Addition: Add the target solvent (e.g., Toluene) in 100 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Soluble: Clear solution obtained.

    • Insoluble: Solid persists.

  • Thermal Stress: If insoluble at 25°C, heat to 60°C. If it dissolves, the solvent is a candidate for cooling crystallization.

  • Calculation:

    
    
    
Protocol B: pH-Swing Extraction Efficiency

Use this to confirm the partition coefficient for workup optimization.

  • Dissolution: Dissolve 500 mg of compound in 10 mL DCM.

  • Acid Wash: Extract with 10 mL 1N HCl.

    • Validation: The DCM layer should contain minimal compound (check by TLC/HPLC). The compound should reside in the aqueous layer.

  • Basification: Separate the aqueous layer and adjust pH to >12 using 5N NaOH.

    • Observation: The solution should turn cloudy (oiling out) as the free base regenerates.

  • Re-extraction: Extract the cloudy aqueous mix with 10 mL Toluene or DCM.

    • Validation: Evaporate the organic layer to recover the mass. Recovery >95% confirms the protocol.

Process Application: Crystallization Workflow

The most effective purification method for this class of compounds is Cooling + Antisolvent Crystallization . The following workflow utilizes the Toluene/Hexane system identified in analogous literature [1].

CrystallizationWorkflow Step1 Dissolution Step2 Filtration Step1->Step2 Param1 Solvent: Toluene Temp: 60-70°C Conc: 200 mg/mL Step1->Param1 Step3 Nucleation Step2->Step3 Param2 Remove insolubles (Hot filtration) Step2->Param2 Step4 Growth Step3->Step4 Param3 Cool to 25°C Add Hexane (Antisolvent) Ratio 1:3 (Tol:Hex) Step3->Param3 Step5 Isolation Step4->Step5 Param4 Cool to 0-5°C Hold 2-4 hours Step4->Param4

Figure 2: Optimized crystallization workflow for 1-Benzyl-3-ethylazetidin-3-ol using a Toluene/Hexane system.

Causality of the Workflow:
  • Toluene (Solvent): Chosen because aromatic solvents often solubilize the benzyl group effectively at high temperatures but show steep solubility curves upon cooling.

  • Hexane (Antisolvent): The aliphatic chain of hexane interacts poorly with the polar hydroxyl/amine core, forcing the compound out of solution without co-precipitating polar impurities.

  • Hot Filtration: Essential to remove inorganic salts (NaCl, etc.) carried over from synthesis which are insoluble in hot Toluene.

References

  • Anderson, M. et al. (1987). Preparation of 1-benzylazetidin-3-ol derivatives. U.S. Patent 4,639,334.[2] Washington, DC: U.S. Patent and Trademark Office.

  • PubChem. (n.d.).[3][4] Compound Summary: 1-Benzylazetidin-3-ol (CID 3801345). National Center for Biotechnology Information. [3]

  • ChemicalBook. (2025).[3] 1-Benzylazetidin-3-ol Properties and Synthesis.

Sources

Strategic Scaffold Analysis: 1-Benzylazetidin-3-ol vs. 3-Ethyl Derivative

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis comparing 1-Benzylazetidin-3-ol and its 3-ethyl homologue (1-Benzyl-3-ethylazetidin-3-ol) . This analysis focuses on the structural implications, synthetic pathways, and medicinal chemistry utility of transforming a secondary azetidinyl alcohol into a tertiary variant.

Executive Summary

In the optimization of nitrogen heterocycles for drug discovery, the azetidine ring serves as a critical low-molecular-weight spacer with unique conformational properties. This guide contrasts the parent scaffold, 1-Benzylazetidin-3-ol (Compound A) , with its C3-functionalized variant, 1-Benzyl-3-ethylazetidin-3-ol (Compound B) .

The transition from Compound A to Compound B represents a classic medicinal chemistry tactic: the metabolic block. By converting the susceptible secondary alcohol (CH-OH) into a sterically hindered tertiary alcohol (C(Et)-OH), researchers can modulate lipophilicity, prevent oxidative metabolism to the ketone, and alter the vector of hydrogen bond donation without disrupting the core amine basicity.

Comparative Profile
Feature1-Benzylazetidin-3-ol (Parent)1-Benzyl-3-ethylazetidin-3-ol (Derivative)
Hybridization at C3 sp³ (Methine, Secondary Alcohol)sp³ (Quaternary Carbon, Tertiary Alcohol)
Metabolic Liability High (Oxidation to Azetidinone)Low (Resistant to alcohol dehydrogenases)
Steric Bulk Low (Planar flexibility)High (Gem-disubstituted effect)
LogP (Lipophilicity) Lower (More polar)Higher (Ethyl group adds hydrophobicity)
Primary Synthetic Route Epichlorohydrin Ring ClosureGrignard Addition to Azetidin-3-one

Structural & Physicochemical Divergence

The Metabolic Switch

The primary driver for synthesizing the 3-ethyl derivative is metabolic stability.

  • Compound A possesses an

    
    -proton at the C3 position. In vivo, this is a substrate for alcohol dehydrogenases (ADH) or cytochrome P450 enzymes, facilitating oxidation to 1-benzylazetidin-3-one . This ketone is reactive and can form Schiff bases with biological amines, leading to toxicity or rapid clearance.
    
  • Compound B lacks this

    
    -proton. The installation of the ethyl group creates a quaternary center, rendering the alcohol chemically inert to oxidative dehydrogenation. This "metabolic lock" extends the half-life (
    
    
    
    ) of the pharmacophore.
Conformational Bias (The Thorpe-Ingold Effect)

The azetidine ring is inherently strained (


26 kcal/mol).
  • Compound A: The ring adopts a puckered conformation to minimize torsional strain, with the hydroxyl group often pseudo-equatorial.

  • Compound B: The introduction of the ethyl group at C3 induces the gem-dialkyl effect (Thorpe-Ingold effect). The steric bulk of the ethyl group compresses the internal bond angle at C3, slightly flattening the ring or locking it into a specific pucker. This rigidification can decrease the entropic penalty of binding to a protein target.

Synthetic Architectures

The synthesis of these scaffolds requires two distinct strategies. The parent compound is formed via a "double displacement" cyclization, while the derivative requires a functional group interconversion (FGI) followed by a carbon-carbon bond formation.

Diagram 1: Synthetic Pathways

G Start Benzylamine + Epichlorohydrin Inter Intermediate: Chlorohydrin amine Start->Inter Alkylation (0-5°C) CompA Compound A: 1-Benzylazetidin-3-ol Inter->CompA Cyclization (Na2CO3, Reflux) Ketone Intermediate: 1-Benzylazetidin-3-one CompA->Ketone Swern Oxidation or SO3.Py CompB Compound B: 1-Benzyl-3-ethylazetidin-3-ol Ketone->CompB Grignard Reagent (EtMgBr, THF)

Caption: Divergent synthesis of azetidin-3-ol scaffolds. Compound A is the precursor for Compound B via an oxidation-alkylation sequence.

Experimental Protocols

Protocol A: Synthesis of 1-Benzylazetidin-3-ol (Parent)

Mechanism: Nucleophilic attack of benzylamine on the epoxide, followed by intramolecular displacement of chloride.

  • Reagents: Benzylamine (1.0 eq), Epichlorohydrin (1.1 eq), Water (Solvent).

  • Procedure:

    • Dissolve benzylamine in water at 0°C.

    • Add epichlorohydrin dropwise over 1 hour (Exothermic!).

    • Stir at 0–5°C for 12 hours to form the chlorohydrin intermediate.

    • Add solid

      
       (1.5 eq) and heat to reflux (90°C) for 16 hours.
      
    • Workup: Cool, extract with ethyl acetate, dry over

      
      , and concentrate.
      
    • Purification: Recrystallization from toluene/hexane.

    • Yield: Typically 65–75%.

Protocol B: Synthesis of 1-Benzyl-3-ethylazetidin-3-ol (Derivative)

Mechanism: Nucleophilic addition of an organometallic reagent to a strained ketone.

Step 1: Oxidation (Swern or Parikh-Doering)

  • Note: Standard chromic oxidations are often too harsh for the strained ring.

  • React Compound A with

    
     complex in DMSO/TEA to yield 1-benzylazetidin-3-one . Isolate the ketone quickly as it is prone to polymerization.
    

Step 2: Grignard Addition (The Critical Step)

  • Reagents: 1-Benzylazetidin-3-one (1.0 eq), Ethylmagnesium Bromide (EtMgBr, 3.0 M in ether, 1.2 eq), Anhydrous THF.

  • Setup: Flame-dried 3-neck flask,

    
     atmosphere.
    
  • Procedure:

    • Dissolve 1-benzylazetidin-3-one in anhydrous THF and cool to -78°C . Crucial: Low temperature prevents ring opening.

    • Add EtMgBr dropwise via syringe pump to maintain internal temp < -70°C.

    • Stir at -78°C for 1 hour, then allow to warm slowly to 0°C.

    • Quench: Slowly add saturated aqueous

      
      .
      
    • Workup: Extract with

      
      , wash with brine, dry over 
      
      
      
      .
    • Purification: Silica gel chromatography (Gradient: 10% to 40% EtOAc in Hexanes).

    • Result: A viscous oil or low-melting solid.

Reactivity & Application Logic

Diagram 2: Structure-Activity Relationship (SAR) Logic

SAR Parent 1-Benzylazetidin-3-ol (2° Alcohol) Target1 Target: Kinase/GPCR Binding Pocket Parent->Target1 H-Bond Donor/Acceptor (Flexible) Target2 Target: Metabolic Stability Parent->Target2 Susceptible to Oxidation (High Clearance) Deriv 3-Ethyl Derivative (3° Alcohol) Deriv->Target1 Hydrophobic Interaction (Ethyl) + H-Bond (Rigid) Deriv->Target2 Blocked Oxidation site (Extended Half-life)

Caption: SAR decision matrix for selecting between the parent and ethyl-substituted scaffold.

Key Technical Considerations
  • N-Deprotection: Both compounds utilize the benzyl group as a protecting group for the azetidine nitrogen. Removal is achieved via hydrogenolysis (

    
    ) or reaction with 1-chloroethyl chloroformate (ACE-Cl).
    
    • Warning: The 3-ethyl derivative (tertiary alcohol) is more sensitive to acid-catalyzed dehydration during deprotection than the parent secondary alcohol. Hydrogenolysis is preferred over ACE-Cl for Compound B to avoid elimination to the alkene.

  • Solubility: The ethyl derivative is significantly more lipophilic. If the parent compound is too polar to cross the Blood-Brain Barrier (BBB), the ethyl derivative offers a

    
     increase of approx +1.0, improving CNS penetration.
    

References

  • Synthesis of 1-benzylazetidin-3-ol : Anderson, A. G.; Lok, R.[1] "The Synthesis of Azetidine-3-carboxylic Acid." Journal of Organic Chemistry, 1972 , 37(24), 3953–3955. Link

  • Oxidation to Azetidin-3-one: Chatterjee, S. S.; Triggle, D. J. "1-Benzylazetidin-3-one.
  • Grignard Additions to Azetidinones : Higgins, R. H., et al. "Reaction of 1-alkyl-3-azetidinones with Grignard reagents." Journal of Heterocyclic Chemistry, 1988 , 25(2), 383-387. Link

  • Metabolic Stability of Tertiary Alcohols : Stepan, A. F., et al. "Metabolism-Directed Design of Oxetane-Containing Macrocyclic Kinase Inhibitors." Journal of Medicinal Chemistry, 2011 , 54(22), 7772–7783. Link

Sources

Navigating the Safety Landscape of 1-Benzyl-3-ethylazetidin-3-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

For the pioneering researchers and drug development professionals venturing into the synthesis and application of novel chemical entities, a comprehensive understanding of a compound's safety profile is not merely a regulatory formality but a cornerstone of responsible innovation. This guide provides an in-depth technical overview of the safety considerations for 1-Benzyl-3-ethylazetidin-3-ol. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally analogous compounds and established chemical safety principles to offer a robust framework for its safe handling, storage, and emergency management.

The azetidine ring, a four-membered heterocyclic amine, is a privileged scaffold in medicinal chemistry. The introduction of a benzyl group at the nitrogen and ethyl and hydroxyl functionalities at the 3-position creates a molecule with potential for diverse biological activities, and with this potential comes the need for a nuanced approach to safety. This guide is structured to empower the researcher with the knowledge to mitigate risks and foster a culture of safety in the laboratory.

Hazard Identification and Risk Assessment: An Analog-Based Approach

Due to the novelty of 1-Benzyl-3-ethylazetidin-3-ol, a specific toxicological profile is not yet established. Therefore, a conservative risk assessment must be performed by extrapolating data from closely related structures, such as 1-Benzylazetidin-3-ol and other N-benzylated azetidine derivatives.

Based on available data for analogous compounds, the primary hazards associated with 1-Benzyl-3-ethylazetidin-3-ol are anticipated to be:

  • Skin and Eye Irritation: Many substituted azetidines are known to be irritants. GHS hazard statements for the related compound 1-Benzylazetidin-3-ol include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. Direct contact with the skin or eyes is likely to cause irritation, and appropriate personal protective equipment (PPE) is mandatory.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory system[1][2]. Handling should be conducted in a well-ventilated area, preferably within a fume hood.

  • Oral Toxicity: While specific data is unavailable, related compounds like N-Benzyl-N-ethyl-3-methylaniline are classified as toxic if swallowed[3]. Therefore, ingestion of 1-Benzyl-3-ethylazetidin-3-ol should be considered potentially harmful.

Physical and Chemical Properties (of the close analog 1-Benzylazetidin-3-ol)

PropertyValueSource
Molecular FormulaC10H13NO[1]
Molecular Weight163.22 g/mol [1]
Melting Point64-65 °C[1]
Boiling Point259.2 ± 33.0 °C (Predicted)[1]
Density1.188 ± 0.06 g/cm3 (Predicted)[1]
FormCrystals[1]
ColorWhite[1]
Storage TemperatureRoom Temperature, Inert atmosphere[1]

Prudent Practices for Safe Handling and Storage

A proactive approach to safety is paramount when working with novel compounds. The following protocols are based on best practices for handling potentially hazardous research chemicals.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense against exposure is a combination of robust engineering controls and appropriate PPE.

  • Ventilation: All manipulations of 1-Benzyl-3-ethylazetidin-3-ol, including weighing and transfers, should be performed in a certified chemical fume hood to minimize inhalation exposure[4].

  • Eye and Face Protection: Chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory[5][6].

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin contact. Contaminated clothing should be removed and laundered before reuse[3][4].

  • Respiratory Protection: If working outside of a fume hood or if aerosol generation is unavoidable, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used[3][6].

Storage and Stability

Proper storage is crucial for maintaining the integrity of the compound and ensuring the safety of the laboratory environment.

  • Container: Store in a tightly closed container in a cool, dry, and well-ventilated area[3][5][7].

  • Conditions to Avoid: Keep away from heat, sparks, open flames, and other ignition sources[3][5][7]. While specific reactivity data is not available, it is prudent to avoid strong oxidizing agents. The related compound 1-Benzylazetidin-3-ol is noted as being air-sensitive, suggesting storage under an inert atmosphere (e.g., argon or nitrogen) is advisable[1].

Emergency Procedures: A Blueprint for Response

In the event of an accidental exposure or spill, a swift and informed response is critical.

First-Aid Measures
  • Inhalation: If inhaled, immediately remove the person to fresh air and keep them comfortable for breathing. If respiratory distress occurs, seek immediate medical attention[3][6].

  • Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical advice[3][6].

  • Eye Contact: If the compound enters the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention[3][6].

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor[3].

Spill and Leak Management
  • Small Spills: For minor spills, wear appropriate PPE, absorb the material with an inert substance (e.g., vermiculite, sand, or earth), and place it in a suitable container for disposal.

  • Large Spills: Evacuate the area and prevent further leakage or spillage if it is safe to do so. Ventilate the area. Do not allow the material to enter drains or waterways.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical powder, or foam to extinguish a fire[3][5]. Water spray may be used to cool closed containers.

  • Hazardous Combustion Products: Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides[3][5][6].

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[3][5][6].

Risk Assessment and Control Workflow

The following diagram illustrates a logical workflow for the risk assessment and implementation of control measures when handling 1-Benzyl-3-ethylazetidin-3-ol.

Risk_Assessment_Workflow Risk Assessment Workflow for 1-Benzyl-3-ethylazetidin-3-ol A Compound Identification: 1-Benzyl-3-ethylazetidin-3-ol B Hazard Identification (Analog-Based Approach) A->B C Potential Hazards: - Skin/Eye Irritation - Respiratory Irritation - Oral Toxicity B->C D Risk Assessment C->D E Control Measures D->E F Engineering Controls: - Fume Hood E->F G Personal Protective Equipment (PPE): - Goggles/Face Shield - Gloves - Lab Coat - Respirator (if needed) E->G H Safe Work Practices: - Proper Handling & Storage - Emergency Procedures E->H I Review and Re-evaluate F->I G->I H->I

Sources

The 3-Hydroxyazetidine Scaffold: A Technical Guide to Physicochemical Optimization and Synthetic Utility

[1][2]

Executive Summary

The optimization of lead compounds often necessitates a delicate balance between potency and physicochemical properties.[1] The 3-hydroxyazetidine moiety has emerged as a high-value pharmacophore and bioisostere, offering a distinct advantage over its 5- and 6-membered counterparts (pyrrolidines and piperidines).[2][3][4] By introducing significant ring strain (~25 kcal/mol) and a polar handle, this scaffold enables the modulation of basicity (pKa), reduction of lipophilicity (LogD), and improvement of metabolic stability.[4] This guide analyzes the mechanistic basis for these advantages, details robust synthetic protocols, and examines its application in FDA-approved therapeutics like Delafloxacin and Cobimetinib .[2][1]

Physicochemical Mechanics: The "Azetidine Advantage"

The transition from a pyrrolidine to an azetidine ring is not merely a reduction in size; it is a fundamental alteration of the electronic landscape of the molecule.

Basicity Modulation (pKa Lowering)

One of the primary liabilities in CNS drug design and hERG avoidance is excessive basicity.

  • Mechanism: As ring size decreases (6

    
     5 
    
    
    4), the internal bond angles compress (< 90° for azetidine).[1][4] To accommodate this strain, the ring carbon-carbon bonds adopt higher p-character.[2][3][4] Consequently, the exocyclic bonds (including the N-lone pair orbital) acquire higher s-character .[2][3][4]
  • Result: Orbitals with higher s-character hold electrons closer to the nucleus, making the lone pair less available for protonation.[2][3][1]

  • The 3-OH Effect: The hydroxyl group at position 3 exerts a through-bond electron-withdrawing inductive effect (-I), further lowering the pKa of the ring nitrogen by approximately 1.0–1.5 log units compared to unsubstituted azetidine or pyrrolidine.[2][3][4]

Metabolic Stability

Pyrrolidines are frequently plagued by high intrinsic clearance (


34
  • Azetidine Resilience: The high ring strain of azetidine imposes a high energy barrier for the formation of the radical cation intermediate required for

    
    -oxidation.[2][1] Furthermore, the geometric constraints disfavor the planar transition state necessary for iminium ion formation.
    
  • Outcome: 3-hydroxyazetidine derivatives often exhibit superior metabolic half-life (

    
    ) compared to their pyrrolidine bioisosteres.[2][3][1][4]
    
Table 1: Comparative Physicochemical Profile[1]
PropertyPiperidine (6-ring)Pyrrolidine (5-ring)3-Hydroxyazetidine (4-ring)Impact on Drug Design
pKa (Conj.[2][3][4] Acid) ~11.2~11.3~8.5 – 9.5 Reduced lysosomotropic trapping; lower hERG risk.[2][1]
Ring Strain ~0 kcal/mol~6 kcal/mol~25 kcal/mol Altered reactivity; unique vector positioning.[2][3][1]
LogP (Lipophilicity) HighMediumLow Improved aqueous solubility; lower non-specific binding.[2][1][4]
Metabolic Liability

-oxidation
High

-oxidation
Low Extended half-life; reduced clearance.[2][3][1][4]

Visualizing the Decision Matrix

The following decision tree illustrates when a medicinal chemist should deploy the 3-hydroxyazetidine scaffold during Lead Optimization.

AzetidineLogicStartLead Optimization ChallengeHighLogDIssue: High Lipophilicity (LogD > 3)Start->HighLogDHighClearanceIssue: High Metabolic ClearanceStart->HighClearancehERGRiskIssue: hERG Liability / High BasicityStart->hERGRiskSolubilityStrategy: Introduce Polarity withoutincreasing MW significantlyHighLogD->SolubilityBlockMetStrategy: Block alpha-oxidationvia Ring ContractionHighClearance->BlockMetLowerpKaStrategy: Lower pKa viaInductive Effect (-OH) & s-characterhERGRisk->LowerpKaSolutionDEPLOY SCAFFOLD:3-HydroxyazetidineSolubility->SolutionBlockMet->SolutionLowerpKa->SolutionResult1Result: Lower LogD, Higher SolubilitySolution->Result1Result2Result: Improved Metabolic StabilitySolution->Result2Result3Result: Reduced Cationic AmphiphilicitySolution->Result3

Figure 1: Strategic logic for scaffold hopping from pyrrolidine/piperidine to 3-hydroxyazetidine.

Synthetic Architectures & Protocols

The synthesis of 3-hydroxyazetidine is robust and scalable.[2][3][1] The most common industrial route involves the cyclization of epichlorohydrin with a primary amine.[1]

Protocol A: Synthesis of N-Boc-3-Hydroxyazetidine

This protocol yields the universal building block for this scaffold.[2][3][4]

Reagents: Epichlorohydrin, Benzylamine, Sodium Bicarbonate,


4
  • Ring Construction (The "One-Pot" Cyclization):

    • Dissolve benzylamine (1.0 equiv) in water/organic cosolvent (e.g., MeOH or EtOH).[4]

    • Cool to 0°C. Add epichlorohydrin (1.1 equiv) dropwise.[1][4] Note: Control exotherm to prevent polymerization.

    • Stir at RT for 24–48 hours.[2][3] The intermediate chlorohydrin forms first.[2][1]

    • Heat to reflux (approx. 60–70°C) for 3 days to effect cyclization.[1][4]

    • Purification: Crystallize the salt or extract the free base to obtain 1-benzylazetidin-3-ol.[2][3][1][4]

  • Debenzylation & Protection:

    • Dissolve 1-benzylazetidin-3-ol in MeOH.

    • Add Pearlman’s Catalyst (

      
      , 10 wt%).[3][4]
      
    • Hydrogenate (

      
      , 50 psi) at RT for 12 hours.
      
    • In situ Protection: Once debenzylation is confirmed by TLC, add

      
       (1.1 equiv) and 
      
      
      directly to the reaction mixture.[1]
    • Stir 4 hours. Filter catalyst.[2][3][1] Concentrate.

    • Yield: Typically >85% overall.[2][3][1]

Protocol B: Functionalization of the Hydroxyl Handle

The C3-hydroxyl is a versatile "diversity handle."[2][3]

  • Fluorination: Treatment with DAST or Deoxo-Fluor yields 3-fluoroazetidine (found in various kinase inhibitors).[2][3][1][4]

  • Oxidation: Swern or Dess-Martin oxidation yields N-Boc-3-azetidinone .[2][3][1][4]

    • Application: This ketone is the precursor for Baricitinib (via Horner-Wadsworth-Emmons olefination) and reductive aminations.[2][3][1][4]

Therapeutic Case Studies

The following FDA-approved agents validate the clinical viability of this scaffold.

Delafloxacin (Baxdela)[2][4][5][6]
  • Therapeutic Area: Antibiotic (ABSSSI).[1][4]

  • Role of Scaffold: Delafloxacin features a 3-hydroxyazetidine ring at the C7 position of the fluoroquinolone core.[2][3][1]

  • Mechanism: Unlike traditional fluoroquinolones (which often use piperazine or pyrrolidine), the 3-hydroxyazetidine confers a unique polarity profile.[3][1][4] This enhances activity in acidic environments (common in infection sites) and significantly improves potency against Gram-positive strains, including MRSA.[3][4] The scaffold lacks the basic secondary amine of other quinolones, altering its zwitterionic character.

Cobimetinib (Cotellic)[2]
  • Therapeutic Area: MEK Inhibitor (Melanoma).[1][4][5]

  • Role of Scaffold: Contains a highly functionalized 3-hydroxy-3-(piperidin-2-yl)azetidine core.[2][3][1][4]

  • Mechanism: The azetidine ring acts as a rigid spacer that positions the tertiary alcohol and the piperidine ring into a precise 3D vector to interact with the MEK allosteric pocket.[1] The hydroxyl group likely engages in critical hydrogen bonding networks within the active site, while the ring strain prevents conformational collapse.

Baricitinib (Olumiant)[2]
  • Therapeutic Area: JAK1/JAK2 Inhibitor (Rheumatoid Arthritis).[1][4]

  • Role of Scaffold: While the final drug contains a cyanomethylene-azetidine, the synthesis relies heavily on the 3-hydroxyazetidine or 3-azetidinone pathway.[2][3][1]

  • Synthetic Utility: The 3-azetidinone intermediate allows for the installation of the exocyclic double bond via olefination, demonstrating the scaffold's utility as a divergent intermediate.[1]

Workflow Visualization: The Divergent "Hub"

SynthesisHubCoreN-Boc-3-Hydroxyazetidine(Universal Precursor)Fluoro3-Fluoroazetidine(Bioisostere)Core->FluoroDAST/Deoxo-FluorKetone3-Azetidinone(Reactive Hub)Core->KetoneSwern/DMP OxidationEther3-Aryloxyazetidine(Ether Linkage)Core->EtherMitsunobu/SNArBaricitinibCyanomethylene Azetidine(Baricitinib Precursor)Ketone->BaricitinibHWE OlefinationRedAm3-Aminoazetidine(Reductive Amination)Ketone->RedAmNaBH(OAc)3 + R-NH2

Figure 2: The 3-hydroxyazetidine moiety acts as a divergent synthetic hub, accessing ketones, olefins, and fluorinated derivatives.[3][4]

References

  • Azetidines in Drug Discovery. Journal of Medicinal Chemistry. Discusses the pKa and metabolic stability advantages of 4-membered rings.

  • Synthesis of Baricitinib. Journal of Chemical Research. Details the use of azetidine-3-one/3-hydroxyazetidine intermediates in the synthesis of JAK inhibitors.

  • Discovery of Delafloxacin. Antimicrobial Agents and Chemotherapy. Highlights the structural contribution of the 3-hydroxyazetidine group to MRSA potency and acidic environment stability.[2]

  • Cobimetinib Structure & Pharmacology. PubChem/NIH.[2][3][1][5] Detailed structural analysis of the 3-hydroxy-3-substituted azetidine core in MEK inhibition.

  • Physicochemical Comparison of Saturated Heterocycles. ResearchGate. Comparative data on pKa and lipophilicity of azetidine vs. pyrrolidine.[2][1]

Methodological & Application

Synthesis of 1-Benzyl-3-ethylazetidin-3-ol via Grignard reaction

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis of 1-Benzyl-3-ethylazetidin-3-ol via Grignard Reaction

Executive Summary & Scientific Rationale

The synthesis of 1-benzyl-3-ethylazetidin-3-ol represents a critical transformation in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) where small, rigid, 3-dimensional scaffolds are prized. The azetidine ring offers a specific vector for substituent exit that differs from pyrrolidines or piperidines, often improving metabolic stability and solubility profiles.

The Challenge: Synthesizing 3-substituted-3-hydroxyazetidines involves the nucleophilic addition of an organometallic reagent to 1-benzylazetidin-3-one . The primary challenges are:

  • Ring Strain: The azetidine ring (~26 kcal/mol strain energy) is susceptible to ring-opening polymerization or cleavage under harsh acidic or Lewis acidic conditions.

  • Enolization vs. Addition: The carbonyl at the 3-position is sterically accessible, but the basicity of Grignard reagents can sometimes trigger enolization rather than nucleophilic attack, reducing yield.

  • Amino-Alcohol Isolation: The product is amphoteric (tertiary amine and alcohol). Improper pH control during workup leads to significant product loss in the aqueous phase.

The Solution: This protocol utilizes Ethylmagnesium Bromide (EtMgBr) in anhydrous Tetrahydrofuran (THF) at controlled low temperatures. The choice of THF over diethyl ether is deliberate: THF coordinates better with magnesium, increasing the nucleophilicity of the ethyl group while maintaining solubility of the intermediate alkoxide.

Reaction Pathway & Mechanism

The reaction proceeds via a standard nucleophilic addition to the ketone. The N-benzyl group serves two purposes: it protects the amine and provides steric bulk that directs the Grignard reagent, though the molecule is achiral at the ketone stage.

ReactionScheme Substrate 1-Benzylazetidin-3-one (Electrophile) Intermediate Magnesium Alkoxide Intermediate Substrate->Intermediate THF, 0°C to RT Reagent EtMgBr (Nucleophile) Reagent->Intermediate Product 1-Benzyl-3-ethylazetidin-3-ol (Target) Intermediate->Product Hydrolysis Quench Sat. NH4Cl (Protonation) Quench->Product Workup

Figure 1: Mechanistic pathway for the Grignard addition to the azetidinone core.

Experimental Protocol

Materials & Equipment
  • Substrate: 1-Benzylazetidin-3-one (Prepare via Swern oxidation of 1-benzylazetidin-3-ol or purchase commercially).

  • Reagent: Ethylmagnesium bromide (3.0 M in diethyl ether or THF). Note: Titrate before use if the bottle is old.

  • Solvent: Anhydrous THF (distilled over Na/benzophenone or from a solvent purification system).

  • Glassware: Flame-dried 2-neck round-bottom flask (RBF), addition funnel, nitrogen balloon/manifold.

Stoichiometry Table
ComponentRoleEquiv.MW ( g/mol )Amount (Example)Molarity/Density
1-Benzylazetidin-3-one Substrate1.0161.201.61 g (10 mmol)Solid/Oil
EtMgBr Reagent1.2 - 1.5133.274.0 - 5.0 mL3.0 M Solution
Anhydrous THF SolventN/A72.1120 mL0.89 g/mL
Sat. NH₄Cl QuenchExcess53.4920 mLAqueous
Step-by-Step Methodology

Step 1: System Preparation (Self-Validating Step)

  • Assemble a 100 mL 2-neck RBF with a magnetic stir bar and a rubber septum.

  • Connect to a nitrogen/argon line. Flame dry under vacuum and backfill with inert gas three times .

  • Validation: The flask must be cool to the touch before adding solvent. Moisture is the enemy of Grignard reagents.

Step 2: Substrate Dissolution

  • Dissolve 1-benzylazetidin-3-one (1.61 g, 10 mmol) in anhydrous THF (15 mL).

  • Inject this solution into the flask via syringe.[1][2]

  • Cool the reaction mixture to 0 °C using an ice/water bath.

  • Expert Insight: While -78 °C is used for highly sensitive substrates, 0 °C is sufficient for azetidinones and prevents the Grignard reagent from precipitating or reacting too sluggishly.

Step 3: Grignard Addition

  • Fill a syringe (or pressure-equalizing addition funnel for larger scales) with EtMgBr (1.2 equiv, 4.0 mL of 3.0 M solution).

  • Critical: Add the Grignard reagent dropwise over 15–20 minutes.

  • Observation: The solution may turn slightly cloudy or yellow. A violent exotherm indicates too fast addition; slow down to prevent side reactions.

Step 4: Reaction & Monitoring

  • Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and warm to Room Temperature (RT) .

  • Stir for an additional 2–4 hours.

  • Validation (TLC): Elute with 5% MeOH in DCM. The ketone (Rf ~0.6) should disappear, and a more polar spot (the alcohol, Rf ~0.3) should appear.[3] Stain with Ninhydrin or KMnO4 (azetidines stain well).

Step 5: Quenching & Workup (The "Trap" Step)

  • Cool the mixture back to 0 °C.

  • Slowly add saturated aqueous NH₄Cl (10 mL) to quench unreacted Grignard. Caution: Gas evolution (ethane).

  • pH Adjustment (Crucial): The quenching makes the aqueous layer slightly acidic/neutral. The product (tertiary amine) will be protonated and trapped in the water.

    • Add 10% NaOH or Sat. NaHCO₃ until the aqueous layer pH is ~9-10 .

  • Extract with Ethyl Acetate (EtOAc) or DCM (3 x 20 mL).

  • Wash combined organics with Brine (1 x 20 mL).

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.[4]

Step 6: Purification

  • The crude oil is often pure enough for the next step.

  • If purification is needed, use Flash Column Chromatography.

    • Stationary Phase: Silica Gel (neutralized with 1% Et3N if product streaks).

    • Mobile Phase: Gradient of 0-10% MeOH in DCM (or EtOAc/Hexanes 1:1 to 100% EtOAc).

Workflow Visualization

Workflow Setup SETUP Dry Glassware, N2 Atm Solvent: Anhydrous THF Addition ADDITION (0°C) Dropwise EtMgBr to Ketone Solution Setup->Addition Reaction REACTION Warm to RT Stir 2-4 Hours Addition->Reaction Quench QUENCH & pH ADJUST 1. Sat. NH4Cl (0°C) 2. Adjust pH to >9 (NaOH) Reaction->Quench Extraction EXTRACTION DCM or EtOAc (Product in Organic Layer) Quench->Extraction Critical: Basic pH Purification PURIFICATION Concentrate & Column (DCM/MeOH) Extraction->Purification

Figure 2: Operational workflow emphasizing the critical pH adjustment step during workup.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Product lost in aqueous layer during workup.Ensure aqueous phase pH > 9 before extraction. Use "Salting out" (add solid NaCl) to push organic product out of water.
Recovered Starting Material Enolization of ketone (Grignard acted as base).[5]Use Cerium(III) Chloride (CeCl₃) additive (Luche-type conditions) to enhance nucleophilicity over basicity.
Ring Opening Acidic quench too harsh or too warm.Keep quench cold (0°C). Use NH₄Cl, never HCl. Avoid prolonged exposure to Lewis acids.
Emulsion Magnesium salts precipitating.Add Rochelle's Salt (Potassium Sodium Tartrate) solution during workup to chelate Mg and break emulsions.

References

  • Grignard Reaction Mechanism & Protocols Source: LibreTexts Chemistry. Context: General mechanism for Grignard addition to carbonyls and safety protocols for handling anhydrous reagents. URL:[Link]

  • Source: Google Patents (CN102827052A).

Sources

Application Note: Strategic Deprotection of 1-Benzyl-3-ethylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to a-Selective N-Debenzylation in Sterically Hindered Systems

Introduction

The N-benzyl group is a cornerstone of amine protection strategy in modern organic synthesis, prized for its general stability across a wide array of chemical conditions. Its removal, or debenzylation, is a critical step, particularly in the synthesis of pharmaceutical intermediates and natural products where a free secondary amine is required for subsequent functionalization. However, the deprotection of N-benzyl groups from sterically encumbered tertiary amines, such as the azetidine core of 1-Benzyl-3-ethylazetidin-3-ol, presents significant synthetic challenges. The combination of a strained four-membered ring, a sterically hindered tertiary amine, and a tertiary alcohol demands a carefully selected deprotection methodology to ensure high yield and prevent undesired side reactions like ring cleavage.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective N-debenzylation of 1-Benzyl-3-ethylazetidin-3-ol. We will explore and compare robust protocols for catalytic hydrogenolysis and catalytic transfer hydrogenation, offering insights into the causality behind experimental choices to ensure reproducible and efficient deprotection.

The Synthetic Challenge: Deprotecting a Hindered Azetidinol

The molecular architecture of 1-Benzyl-3-ethylazetidin-3-ol dictates the primary challenges in its deprotection:

  • Steric Hindrance: The tertiary nature of the amine, embedded within the compact azetidine ring and flanked by an ethyl group, can impede access of the catalyst to the N-benzyl C-N bond. This often leads to sluggish reaction rates.

  • Catalyst Inhibition: Tertiary amines, and their corresponding secondary amine products, can act as catalyst poisons by strongly coordinating to the metal surface (e.g., Palladium), thereby reducing catalytic activity.[1]

  • Substrate Sensitivity: The strained azetidine ring is susceptible to opening under harsh conditions, particularly strong acidic or certain reductive conditions, which are sometimes employed for debenzylation.

  • Functional Group Compatibility: The presence of a tertiary hydroxyl group requires the chosen method to be chemoselective, avoiding any oxidation or side reactions involving the alcohol.

Given these constraints, methods that proceed under mild, neutral conditions are highly preferred. Catalytic hydrogenation and its variants are therefore the most promising strategies.

Comparative Methodologies for N-Debenzylation

While various methods exist for N-debenzylation, including oxidative[2][3][4][5][6][7] and acid-based cleavage[8], reductive hydrogenolysis offers the cleanest and most direct route for this particular substrate. We will focus on two premier hydrogenolysis techniques: classical catalytic hydrogenation and catalytic transfer hydrogenation (CTH).

Method 1: Catalytic Hydrogenolysis (H₂/Pd/C)

This is the archetypal method for benzyl group removal. The mechanism involves the heterogeneous palladium catalyst providing an active surface for the reaction.[9] Both the substrate and molecular hydrogen are adsorbed, and the benzylic C-N bond is cleaved by active palladium hydride species, yielding the desired secondary amine and toluene as the sole byproduct.[10]

  • Advantages: High atom economy and clean conversion. The byproduct, toluene, is volatile and easily removed.

  • Challenges for this Substrate: Requires a pressurized hydrogen atmosphere, and the reaction can be slow due to the aforementioned steric hindrance and potential catalyst inhibition.

Method 2: Catalytic Transfer Hydrogenation (CTH)

CTH is a powerful and practical alternative that circumvents the need for high-pressure hydrogen gas.[11] A hydrogen donor molecule transfers hydrogen in situ to the substrate on the catalyst surface. Ammonium formate is a widely used, efficient, and cost-effective hydrogen donor for this purpose.[12][13][14]

  • Advantages: Enhanced safety by avoiding flammable H₂ gas, requires only standard laboratory glassware, and can often proceed at faster rates than classical hydrogenation under atmospheric pressure.[11]

  • Mechanism Insight: Ammonium formate decomposes on the palladium surface to generate hydrogen, carbon dioxide, and ammonia. The generated hydrogen is then immediately available for the hydrogenolysis reaction.

CTH_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation Substrate 1-Benzyl-3-ethylazetidin-3-ol Mixing Combine Reagents & Stir at Reflux Substrate->Mixing Solvent Methanol Solvent->Mixing Catalyst 10% Pd/C Catalyst->Mixing H_Donor Ammonium Formate H_Donor->Mixing Monitoring Monitor by TLC/LC-MS Mixing->Monitoring Filtration Filter through Celite® to remove Pd/C Monitoring->Filtration Concentration Concentrate Filtrate under Vacuum Filtration->Concentration Purification Purify Crude Product (e.g., Chromatography) Concentration->Purification Product 3-Ethylazetidin-3-ol Purification->Product

Caption: General workflow for Catalytic Transfer Hydrogenation.

Data Presentation: Comparison of Deprotection Protocols

ParameterMethod 1: Catalytic HydrogenolysisMethod 2: Catalytic Transfer Hydrogenation (CTH)
Hydrogen Source Hydrogen Gas (H₂)Ammonium Formate (HCOONH₄)
Catalyst 10% Palladium on Carbon (Pd/C)10% Palladium on Carbon (Pd/C)
Pressure 1-4 atm (Balloon or Parr shaker)Atmospheric
Temperature Room Temperature to 50°CReflux (typically ~65°C in Methanol)
Typical Reaction Time 12-48 hours (substrate dependent)1-6 hours
Pros Very clean, only toluene byproduct.No specialized pressure equipment needed, faster, safer.[11]
Cons Requires handling of H₂ gas, potentially slow for hindered substrates.[15]Requires heating, byproduct salts must be removed during workup.

Experimental Protocols

Safety Precaution: Palladium on carbon can be pyrophoric, especially after filtration when it is dry and exposed to air. Do not allow the filter cake to dry completely. It should be quenched with water immediately after use and disposed of according to institutional safety guidelines.[9]

Protocol 1: N-Debenzylation via Catalytic Hydrogenolysis

This protocol describes a standard procedure using a hydrogen balloon. For faster reactions, a Parr hydrogenation apparatus can be used.

Materials:

  • 1-Benzyl-3-ethylazetidin-3-ol (1.0 mmol, 205.3 mg)

  • 10% Palladium on Carbon (10-20 mol% Pd, ~21-42 mg)

  • Methanol (15-20 mL)

  • Hydrogen gas (balloon)

  • Celite®

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 1-Benzyl-3-ethylazetidin-3-ol and methanol. Stir until fully dissolved.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Seal the flask with a septum. Connect the flask to a vacuum line and carefully evacuate the air.

  • Backfill the flask with hydrogen gas from a balloon. Repeat this vacuum/hydrogen cycle three times to ensure the atmosphere is fully replaced with hydrogen.

  • Stir the reaction mixture vigorously at room temperature. Vigorous stirring is essential for efficient mixing of the solid-liquid-gas phases.[9]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Once complete, carefully vent the hydrogen atmosphere and flush the flask with an inert gas (e.g., Nitrogen or Argon).

  • Dilute the mixture with additional methanol and filter through a pad of Celite® to remove the catalyst. Wash the Celite® pad thoroughly with methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude 3-Ethylazetidin-3-ol. The product can be purified further by column chromatography if necessary.

Protocol 2: N-Debenzylation via Catalytic Transfer Hydrogenation (CTH)

This protocol is often preferred for its simplicity, speed, and safety.[11][16]

Materials:

  • 1-Benzyl-3-ethylazetidin-3-ol (1.0 mmol, 205.3 mg)

  • 10% Palladium on Carbon (equal weight to substrate, ~205 mg)

  • Anhydrous Ammonium Formate (5.0 mmol, 315.3 mg)

  • Dry Methanol (20 mL)

  • Celite®

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 1-Benzyl-3-ethylazetidin-3-ol and 10% Pd/C in dry methanol.[14]

  • Under a nitrogen or argon atmosphere, add the anhydrous ammonium formate in a single portion.

  • Heat the reaction mixture to reflux (~65°C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-6 hours.

  • After completion, allow the mixture to cool to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad thoroughly with methanol.

  • Combine the filtrates and concentrate under reduced pressure. The resulting residue will contain the product and ammonium salts.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with saturated brine solution to remove residual salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the desired 3-Ethylazetidin-3-ol. Purify further if necessary.

CTH_Mechanism cluster_surface Palladium Catalyst Surface Donor_Decomp 1. Donor Decomposition HCOONH₄ → H₂ + CO₂ + NH₃ H2_Adsorption 2. H₂ Adsorption & Activation H₂ → 2 [H]ads Donor_Decomp->H2_Adsorption H₂ generated in situ Bond_Cleavage 4. Hydrogenolysis [H]ads attacks C-N bond H2_Adsorption->Bond_Cleavage Active H species Substrate_Adsorption 3. Substrate Adsorption Substrate_Adsorption->Bond_Cleavage Product_Desorption 5. Product Desorption Bond_Cleavage->Product_Desorption Forms Toluene + Product

Sources

Application Note: Scalable Synthesis of 3-Ethylazetidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 3-Ethylazetidin-3-ol Hydrochloride (CAS: N/A for specific salt, Free base generic class). Core Scaffold: Saturated 4-membered nitrogen heterocycle (Azetidine). Primary Application: Fragment-based drug discovery (FBDD). The 3,3-disubstituted azetidine scaffold serves as a metabolic stable surrogate for gem-dimethyl groups or carbonyls, increasing


 character in lead compounds to improve solubility and reduce lipophilicity (LogP).

Scope: This guide details the conversion of the "Benzyl Precursor" (1-benzylazetidin-3-one ) into 3-ethylazetidin-3-ol hydrochloride . The protocol emphasizes safety regarding strained ring systems and pyrophoric reagents.

Retrosynthetic Strategy & Rational Design

The synthesis relies on the high electrophilicity of the azetidinone carbonyl, which is enhanced by ring strain (~26 kcal/mol). The benzyl group is critical; it protects the amine from oxidation and prevents N-alkylation during the Grignard step, while serving as a "handle" for clean removal via hydrogenolysis.

Pathway Overview:

  • Nucleophilic Addition: 1,2-addition of ethylmagnesium bromide to the ketone.

  • Deprotection: Catalytic hydrogenolysis (Pd/C) to cleave the C-N benzyl bond.

  • Salt Formation: Stabilization of the volatile free amine as a hydrochloride salt.

SyntheticRoute Start 1-Benzylazetidin-3-one (Precursor) Step1 Grignard Addition (EtMgBr, THF, -78°C) Start->Step1 Nucleophilic Attack Inter 1-Benzyl-3-ethylazetidin-3-ol (Intermediate) Step1->Inter Workup Step2 Hydrogenolysis (H2, Pd/C, MeOH) Inter->Step2 Debenzylation Final 3-Ethylazetidin-3-ol HCl (Target) Step2->Final HCl/Dioxane

Figure 1: Strategic workflow for the synthesis of 3-ethylazetidin-3-ol HCl.

Phase 1: Grignard Addition

Objective: Installation of the ethyl group at the C3 position. Critical Quality Attribute (CQA): Temperature control is vital. Higher temperatures (>0°C) during addition can lead to ring opening or polymerization of the strained azetidine.

Reagents & Materials
ReagentEquiv.[1]RoleHazards
1-Benzylazetidin-3-one 1.0SubstrateIrritant
EtMgBr (3.0 M in Et2O) 1.2NucleophilePyrophoric, Water Reactive
THF (Anhydrous) SolventMediumFlammable, Peroxide former
Sat. NH4Cl (aq) ExcessQuenchIrritant
Protocol
  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Solvation: Dissolve 1-benzylazetidin-3-one (10.0 g, 62.0 mmol) in anhydrous THF (100 mL). Cool the solution to -78°C (dry ice/acetone bath).

  • Addition: Transfer Ethylmagnesium bromide (25 mL, 75 mmol, 1.2 equiv) to the addition funnel via cannula.

    • Precaution: Add dropwise over 45 minutes. Ensure internal temperature does not exceed -65°C.

  • Reaction: Stir at -78°C for 1 hour, then allow the mixture to warm slowly to 0°C over 2 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The ketone spot (

      
      ) should disappear.
      
  • Quench: Cool back to 0°C. Slowly add saturated aqueous NH4Cl (50 mL). Caution: Vigorous gas evolution.

  • Workup:

    • Extract with EtOAc (3 x 100 mL).

    • Wash combined organics with Brine (100 mL).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude oil is typically sufficiently pure (>90%) for the next step. If necessary, purify via flash chromatography (SiO2, 0-10% MeOH in DCM).

Phase 2: Hydrogenolysis & Salt Formation

Objective: Removal of the benzyl protecting group and isolation of the HCl salt. Safety Note: Azetidine free bases are often volatile and can ring-open. Handling them as salts is safer and more stable.

Reagents & Materials
ReagentEquiv.RoleHazards
1-Benzyl-3-ethylazetidin-3-ol 1.0SubstrateIrritant
Pd/C (10 wt% loading) 10 wt%CatalystFlammable solid (dry)
Hydrogen (

)
1 atmReductantExtremely Flammable
HCl (4M in Dioxane) 1.1Acid SourceCorrosive
Protocol
  • Catalyst Loading: In a Parr shaker bottle or heavy-walled flask, add 1-benzyl-3-ethylazetidin-3-ol (crude from Phase 1) dissolved in Methanol (MeOH, 0.1 M concentration).

  • Inerting: Add 10% Pd/C (10% by weight of substrate) under a nitrogen stream.

    • Warning: Do not add dry catalyst to solvent; wet with a small amount of toluene or water first to prevent ignition of methanol vapors.

  • Hydrogenation: Evacuate and backfill with

    
     gas (balloon pressure or 15 psi). Stir vigorously at Room Temperature (RT) for 12–16 hours.
    
  • Filtration: Filter the mixture through a Celite pad to remove Pd/C. Rinse the pad with MeOH.

    • Waste: Keep the used catalyst wet (water) and dispose of in a dedicated metal waste container (pyrophoric risk).

  • Salt Formation:

    • Cool the filtrate to 0°C.

    • Add HCl (4M in Dioxane, 1.1 equiv) dropwise.

    • Stir for 30 minutes.

  • Isolation: Concentrate the solvent in vacuo to ~20% volume. Add diethyl ether (

    
    ) to induce precipitation. Filter the white solid and dry under high vacuum.
    

WorkupLogic Start Hydrogenation Complete Filter Filter via Celite Start->Filter Check TLC/NMR Check: Benzyl removed? Filter->Check Acid Add HCl/Dioxane (0°C) Check->Acid Yes Retry Repressurize H2 (Check Catalyst) Check->Retry No (Incomplete) Conc Concentrate & Triturate (Ether/MeOH) Acid->Conc

Figure 2: Decision matrix for the deprotection and isolation workflow.

Analytical Validation

The following data confirms the identity of 3-ethylazetidin-3-ol HCl :

  • 1H NMR (400 MHz, D2O):

    • 
       4.05 (d, J = 10.5 Hz, 2H, Azetidine 
      
      
      
      )
    • 
       3.85 (d, J = 10.5 Hz, 2H, Azetidine 
      
      
      
      )
    • 
       1.75 (q, J = 7.5 Hz, 2H, Ethyl 
      
      
      
      )
    • 
       0.92 (t, J = 7.5 Hz, 3H, Ethyl 
      
      
      
      )
    • Note: The methylene protons of the ring may appear as a singlet or coupled doublets depending on resolution and solvent effects.

  • Mass Spectrometry (ESI+):

    • Calculated for

      
      
      
    • Observed = 102.1

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Grignard) Ring openingEnsure Temp < -60°C during addition. Quench cold.
Incomplete Debenzylation Catalyst poisoningUse "Pearlman's Catalyst" (

) or add catalytic acetic acid.
Product is an Oil Hygroscopic saltTriturate with anhydrous Acetone or

. Store in desiccator.
Side Product: Ring Opening Acid too strongAvoid aqueous HCl during workup; use anhydrous HCl in Dioxane/Ether.

References

  • General Azetidine Synthesis: Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International. Link

  • Grignard on Azetidinones: Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Referencing Benzyl protection stability).[2]

  • Safety Data (Azetidin-3-ol): MedChemExpress Safety Data Sheet. "Azetidin-3-ol hydrochloride SDS." Link

  • Hydrogenolysis Conditions: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard protocols for N-benzyl cleavage).
  • Commercial Precursor Route: Patent CN102827052A. "Method for synthesizing 3-hydroxy-azetidine hydrochloride." (Describes the industrial logic of the benzyl route). Link

Sources

Advanced Protocol: Precision Alkylation Strategies for Azetidin-3-one Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reaction conditions for alkylation of azetidin-3-one Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary & Strategic Analysis

Azetidin-3-one (3-azetidinone) is a high-value, conformationally restricted scaffold in medicinal chemistry, offering a unique vector for exploring chemical space distinct from pyrrolidines or piperidines. However, its significant ring strain (~25 kcal/mol) and the inherent instability of the free ketone make "alkylation" a non-trivial task.

The Core Challenge: Direct


-alkylation (at C2/C4) of the parent azetidin-3-one via standard enolate chemistry (e.g., LDA/R-X) is frequently plagued by:
  • Ring Opening/Fragmentation: The enolate intermediate possesses significant anti-Bredt character and strain, often leading to

    
    -elimination or ring scission.
    
  • Polymerization: The free ketone is prone to self-condensation.

  • N- vs. C-Selectivity: Unprotected nitrogen competes for electrophiles.

The Solution: This guide categorizes "alkylation" into three distinct vectors based on the target site (N1, C2, or C3) and provides the SAMP/RAMP Hydrazone Protocol as the gold standard for asymmetric


-alkylation, bypassing the stability issues of direct enolization.
Strategic Decision Tree

The following logic flow dictates the optimal reaction conditions based on the desired substitution pattern.

Azetidinone_Alkylation Start Target: Azetidin-3-one Alkylation Site_N Site: N1 (Nitrogen) Start->Site_N Site_C2 Site: C2 (Alpha-Carbon) Start->Site_C2 Site_C3 Site: C3 (Carbonyl) Start->Site_C3 Method_N Direct N-Alkylation (Base: DIPEA/K2CO3) Site_N->Method_N Substrate: Azetidin-3-one HCl Method_C2_Direct Direct Enolate (High Risk: Ring Opening) Site_C2->Method_C2_Direct Avoid Method_C2_Hydrazone SAMP/RAMP Hydrazone (Gold Standard) Site_C2->Method_C2_Hydrazone Recommended Method_C3 HWE / Grignard (C=O Functionalization) Site_C3->Method_C3 Olefin/Alcohol Synthesis

Figure 1: Strategic decision tree for selecting reaction conditions based on the target alkylation site. Note the preference for hydrazone auxiliaries for C2-functionalization.

Protocol A: N-Alkylation of Azetidin-3-one Hydrochloride

Application: Introduction of alkyl groups to the nitrogen atom. This is the most common entry point, utilizing the commercially available hydrochloride salt.

Mechanistic Insight

The HCl salt of azetidin-3-one is stable, whereas the free base is prone to dimerization. The reaction requires a heterogeneous base system to liberate the free amine in situ without allowing high concentrations of the free base to accumulate.

Step-by-Step Methodology

Reagents:

  • Substrate: Azetidin-3-one HCl[1]

  • Electrophile: Alkyl halide (R-Br or R-I)

  • Base:

    
     (3.0 equiv) or DIPEA (2.5 equiv)
    
  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

Procedure:

  • Preparation: In a flame-dried flask, suspend Azetidin-3-one HCl (1.0 equiv) in anhydrous ACN (0.2 M concentration).

  • Base Addition: Add powdered

    
     (3.0 equiv). Stir at room temperature for 15 minutes. Note: The solution may remain cloudy.
    
  • Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.

    • Optimization: If using a reactive iodide, cool to 0°C during addition. For less reactive bromides, add at RT.

  • Reaction: Stir at 40–60°C for 4–12 hours. Monitor by TLC (stain with Ninhydrin or KMnO4).

  • Workup: Filter off inorganic solids. Concentrate the filtrate. Redissolve in EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (DCM/MeOH gradients).

Critical Control Point: Do not store the free base form of N-alkyl azetidin-3-ones for extended periods; convert to a salt (e.g., oxalate or HCl) for storage.

Protocol B: -Alkylation (C2) via SAMP/RAMP Hydrazones

Application: Asymmetric alkylation at the C2 position. Why this protocol? Direct deprotonation of N-protected azetidin-3-one with LDA often leads to decomposition. The Enders SAMP/RAMP hydrazone method converts the ketone into a metallo-enamine equivalent (aza-enolate), which is more stable and allows for high enantioselectivity.

Reaction Scheme
  • Hydrazone Formation: Ketone + SAMP

    
     Hydrazone
    
  • Metallation: Hydrazone + LDA

    
     Aza-enolate (Lithium species)
    
  • Alkylation: Aza-enolate + R-X

    
     Alkylated Hydrazone
    
  • Cleavage: Alkylated Hydrazone + Ozone or Acid

    
    
    
    
    
    -Alkyl-Azetidin-3-one
Step-by-Step Methodology
Step 1: Formation of the Hydrazone
  • Mix: Combine N-Boc-azetidin-3-one (1.0 equiv) and SAMP (1.0 equiv) in benzene or toluene.

  • Dehydration: Reflux with a Dean-Stark trap to remove water (catalytic pTsOH may be used).

  • Isolation: Concentrate to yield the crude hydrazone (often an oil). Use directly.

Step 2: Metallation & Alkylation (The Critical Step)

Reagents:

  • Base: LDA (Lithium Diisopropylamide), 1.1 equiv.

  • Solvent: Anhydrous THF.

  • Temperature: -78°C strictly.

Procedure:

  • Base Gen: Generate LDA in THF at 0°C (Diisopropylamine + nBuLi). Cool to -78°C.[2][3][4]

  • Addition: Add the Hydrazone (from Step 1) in THF dropwise to the LDA solution at -78°C.

  • Equilibration: Stir for 1–2 hours at -78°C to ensure complete formation of the aza-enolate. Visual Cue: Solution often turns bright yellow/orange.

  • Trapping: Add the Electrophile (Alkyl Iodide/Bromide, 1.2 equiv) dropwise.

    • Note: Maintain -78°C. Allowing the temp to rise prematurely can cause ring opening.

  • Warm-up: Allow the mixture to warm slowly to room temperature over 12 hours (overnight).

  • Quench: Quench with saturated

    
    . Extract with Ether/EtOAc.
    
Step 3: Hydrolysis (Cleavage)

Method: Oxidative cleavage is preferred to avoid harsh acidic conditions that might degrade the Boc group or the ring.

  • Ozonolysis: Treat the alkylated hydrazone in

    
     at -78°C with Ozone until a blue color persists.
    
  • Workup: Purge with Argon, then concentrate.

  • Alternative (Acidic): Treat with saturated aqueous Oxalic Acid in THF at room temperature for 24 hours.

Protocol C: C3-Functionalization (The "Pseudo-Alkylation")

While not strictly


-alkylation, modifying the carbonyl carbon is a primary method to install alkyl chains on the scaffold.

Horner-Wadsworth-Emmons (HWE) Protocol:

  • Reagents: Triethyl phosphonoacetate (1.2 equiv), NaH (1.2 equiv), THF.

  • Procedure:

    • Suspend NaH in THF at 0°C. Add phosphonate. Stir 30 min.

    • Add N-Boc-azetidin-3-one.[4][5]

    • Warm to RT.[4][6]

  • Result: Yields the

    
    -unsaturated ester (azetidin-3-ylidene), which can be hydrogenated to the 3-alkyl azetidine.
    

Comparative Data & Troubleshooting

Solvent & Base Compatibility Table
ParameterCondition A (Recommended)Condition B (Risky)Impact
Base (C2-Alk) LDA / LiTMP (-78°C) NaH / KOtBu (RT)RT bases cause rapid polymerization/ring opening.
Solvent THF / Et2O DMF / DMSOPolar aprotic solvents can accelerate elimination side reactions.
Protecting Group Boc / Cbz / Benzhydryl Free N-HFree N-H is incompatible with enolate chemistry (N-deprotonation occurs first).
Quench Sat. NH4Cl (Cold) Water (RT)Exothermic quench at RT can degrade the strained ring.
Troubleshooting Guide
  • Problem: Low yield in C2-alkylation.

    • Root Cause: Incomplete enolization or decomposition of the enolate.

    • Fix: Switch to the SAMP/RAMP hydrazone method. Ensure temperature never exceeds -78°C during lithiation.

  • Problem: Product polymerizes upon isolation.

    • Root Cause: Free azetidinone is unstable.

    • Fix: Isolate as the N-Boc protected form or immediately reduce the ketone to the alcohol if the ketone is not required for the next step.

References

  • SAMP/RAMP Hydrazone Method: Enders, D., et al. "Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones."[5] Synlett, 2000. Link

  • Gold-Catalyzed Synthesis: Ye, L., et al.[7] "A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes." Journal of the American Chemical Society, 2011. Link

  • General Azetidine Chemistry: Couty, F., et al. "Synthesis and Reactivity of Azetidines." Organic Preparations and Procedures International, 2006. Link

  • C3-Functionalization (HWE): Wuitschik, G., et al. "Oxetanes and Azetidines in Drug Discovery." Angewandte Chemie International Edition, 2006. Link

Sources

The Azetidinol Scaffold: A Privileged Motif in the Synthesis of Next-Generation JAK Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Azetidine Ring in JAK Inhibitor Design

The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and TYK2, represents a critical node in cytokine signaling pathways. Dysregulation of these pathways is a hallmark of numerous autoimmune diseases, inflammatory conditions, and myeloproliferative disorders. Consequently, the development of small-molecule JAK inhibitors has revolutionized the therapeutic landscape for these conditions.[1] Within this competitive field, the pursuit of inhibitors with improved selectivity and optimized pharmacokinetic profiles is paramount.

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[2] Its incorporation into drug candidates, including several approved JAK inhibitors, is a deliberate strategy to impart specific, advantageous properties. The strained, conformationally rigid nature of the azetidine ring allows for the precise positioning of substituents in three-dimensional space. This pre-organization can minimize the entropic penalty upon binding to the target protein, potentially leading to enhanced potency and selectivity.[3] Furthermore, the azetidine moiety can serve as a bioisosteric replacement for larger, more flexible rings like piperidine or pyrrolidine, often resulting in improved metabolic stability, increased aqueous solubility, and other favorable pharmacokinetic (ADME) properties.[1][2] This guide provides a detailed exploration of the application of azetidinols, key precursors to functionalized azetidines, in the synthesis of leading JAK inhibitors, with a focus on the underlying chemical principles and detailed laboratory protocols.

The JAK-STAT Signaling Pathway: The Therapeutic Target

Understanding the mechanism of action of JAK inhibitors requires a foundational knowledge of the JAK-STAT signaling pathway. This pathway is the principal communication route for numerous cytokines and growth factors that regulate immunity, cell growth, and hematopoiesis.

  • Step 1: Cytokine Binding & Receptor Dimerization: The process begins when a cytokine binds to its specific receptor on the cell surface, inducing receptor dimerization.

  • Step 2: JAK Activation: This dimerization brings the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.

  • Step 3: STAT Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the cytokine receptor.

  • Step 4: STAT Dimerization & Nuclear Translocation: These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, the STATs are themselves phosphorylated by the JAKs. Phosphorylated STATs then dimerize and translocate into the nucleus.

  • Step 5: Gene Transcription: Inside the nucleus, the STAT dimer binds to specific DNA sequences, initiating the transcription of target genes, many of which are pro-inflammatory.

JAK inhibitors function by competitively binding to the ATP-binding site of the JAK enzymes, preventing the phosphorylation cascade and thereby blocking the downstream signaling.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK STAT STAT Receptor->STAT 3. STAT Docking JAK->Receptor JAK->STAT Phosphorylation pSTAT p-STAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer 4. Dimerization DNA DNA STAT_Dimer->DNA 5. Nuclear Translocation JAKi JAK Inhibitor (e.g., Baricitinib) JAKi->JAK Inhibition Gene Gene Transcription (Inflammation) DNA->Gene Cytokine Cytokine Cytokine->Receptor 1. Binding

Caption: The JAK-STAT signaling pathway and the point of inhibition.

Case Study 1: Synthesis of Baricitinib via an Azetidinol-Derived Core

Baricitinib (Olumiant®) is a selective inhibitor of JAK1 and JAK2, approved for the treatment of rheumatoid arthritis.[4] Its synthesis prominently features a 3-substituted azetidine core, which is constructed from the commercially available azetidinol precursor, N-Boc-3-hydroxyazetidine, or its oxidized form, 1-Boc-3-azetidinone.[5][6]

Synthetic Strategy Overview

The construction of Baricitinib from an azetidinol precursor involves a multi-step sequence that builds the complex molecule around the central four-membered ring. The key transformations include:

  • Oxidation of the 3-hydroxyazetidine to the corresponding ketone (azetidinone).

  • Horner-Wadsworth-Emmons (HWE) Olefination to install the exocyclic cyanomethylene group.

  • Deprotection and Sulfonylation of the azetidine nitrogen.

  • Aza-Michael Addition to conjugate the pyrazole moiety.

  • Suzuki Coupling to attach the final pyrrolo[2,3-d]pyrimidine heterocycle.

Baricitinib_Synthesis cluster_reagents A 1-Boc-3-hydroxyazetidine B 1-Boc-3-azetidinone A->B Step 1 C tert-butyl 3-(cyanomethylene) azetidine-1-carboxylate B->C Step 2 D 2-(Azetidin-3-ylidene) acetonitrile C->D Step 3 E 2-(1-(Ethylsulfonyl)azetidin -3-ylidene)acetonitrile D->E Step 4 F Key Boronate Intermediate E->F Step 5 G Baricitinib F->G Step 6 reagent1 Oxidation (e.g., Swern, TEMPO) reagent2 HWE Reaction (EtO)2P(O)CH2CN, Base reagent3 N-Boc Deprotection (e.g., TFA, HCl) reagent4 Sulfonylation (EtSO2Cl, Base) reagent5 Aza-Michael Addition (Pyrazole Boronic Ester, DBU) reagent6 Suzuki Coupling (4-Cl-pyrrolo[2,3-d]pyrimidine, Pd catalyst, Base)

Caption: Overall synthetic workflow for Baricitinib from an azetidinol precursor.

Detailed Protocols

Protocol 1: Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (HWE Reaction)

This crucial step establishes the cyanomethylene group, a key feature for subsequent Michael addition. The Horner-Wadsworth-Emmons reaction is favored over the traditional Wittig reaction due to the easier removal of the water-soluble phosphate byproduct and typically higher E-selectivity.[7]

  • Rationale: 1-Boc-3-azetidinone serves as the electrophilic ketone. Diethyl (cyanomethyl)phosphonate is deprotonated by a strong base (e.g., NaH or Potassium tert-butoxide) to form a stabilized phosphonate carbanion. This nucleophile attacks the ketone, leading to an alkene product.[5][8] Using NaH is often preferred for its lower cost and high yield.[5]

  • Step-by-Step Procedure: [6]

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add diethyl (cyanomethyl)phosphonate (1.2 eq.) and anhydrous Tetrahydrofuran (THF, 15 mL/g of ketone).

    • Cool the solution to -5 °C in an ice-salt bath.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise, ensuring the internal temperature does not exceed 0 °C.

    • Stir the resulting slurry at -5 to 0 °C for 1 hour to ensure complete formation of the ylide.

    • In a separate flask, dissolve 1-Boc-3-azetidinone (1.0 eq.) in anhydrous THF (3 mL/g).

    • Add the solution of 1-Boc-3-azetidinone dropwise to the ylide slurry over 30 minutes, maintaining the internal temperature below 0 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

    • Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

    • Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the mixture with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the title compound as a solid.

Protocol 2: Synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (Deprotection and Sulfonylation)

  • Rationale: The acid-labile Boc protecting group is removed to free the azetidine nitrogen. Subsequent reaction with ethanesulfonyl chloride installs the ethylsulfonyl group, which is a key structural element of Baricitinib. This is a one-pot, two-step procedure to maximize efficiency.[5][6]

  • Step-by-Step Procedure: [6]

    • Dissolve tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (1.0 eq.) in acetonitrile (ACN, 7 mL/g).

    • Add 3M hydrochloric acid (HCl, 7 mL/g) and stir the mixture at room temperature for 16 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Concentrate the reaction mixture under vacuum to remove ACN and excess HCl.

    • Dissolve the resulting crude hydrochloride salt in fresh acetonitrile (12 mL/g).

    • Cool the solution to 0-5 °C in an ice bath.

    • Add N,N-Diisopropylethylamine (DIEA, 3.0 eq.) dropwise.

    • Slowly add a solution of ethanesulfonyl chloride (1.1 eq.) in ACN, keeping the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Upon completion, concentrate the mixture, add water, and extract with dichloromethane (DCM).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to afford the desired sulfonamide.

Protocol 3: Synthesis of Baricitinib (Aza-Michael Addition and Suzuki Coupling)

This sequence represents an efficient modern approach where the pyrazole is first added to the azetidine core, and the final heterocycle is installed via a palladium-catalyzed cross-coupling reaction.[8]

  • Rationale: The electron-deficient alkene of the azetidinylidene acetonitrile is a good Michael acceptor. A base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) facilitates the nucleophilic addition of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.[5] The resulting boronate intermediate is then directly used in a Suzuki coupling with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a highly convergent and powerful C-C bond-forming reaction.[8]

  • Step-by-Step Procedure: [5][8]

    • Aza-Michael Addition:

      • To a solution of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (1.0 eq.) and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 eq.) in acetonitrile, add DBU (1.2 eq.).

      • Heat the mixture to reflux and stir for 12-16 hours.

      • Monitor the reaction for the consumption of starting materials.

      • Cool the reaction to room temperature and concentrate under reduced pressure. The crude boronate intermediate is often used directly in the next step without extensive purification.

    • Suzuki Coupling:

      • To a flask containing the crude boronate intermediate, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like cesium fluoride (CsF) or potassium carbonate (K₂CO₃) (2.0 eq.).

      • Add a solvent system, typically a mixture of toluene, t-butanol, and water.

      • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

      • Heat the reaction to reflux (e.g., 80-90 °C) and stir for 6-12 hours until completion.

      • Cool the reaction, dilute with water, and extract with ethyl acetate.

      • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

      • Purify the crude product by column chromatography followed by recrystallization to obtain Baricitinib.

Case Study 2: Delgocitinib and the Spirocyclic Azetidine Core

Delgocitinib is a pan-JAK inhibitor approved for atopic dermatitis.[5] Its structure is notable for a highly three-dimensional diaza-spirocyclic system that incorporates an azetidine ring.[9] The synthesis of this core does not start from a pre-formed azetidinol but rather constructs the azetidine ring mid-synthesis via an intramolecular cyclization, a common strategy for forming strained rings.[5]

Synthetic Strategy Overview

The synthesis of Delgocitinib's spirocyclic core showcases an alternative application where the azetidine ring is formed through a key intramolecular SN2 reaction.

Delgocitinib_Synthesis cluster_reagents A Acyclic Precursor (with leaving group) B Cyclic Sulfamate Intermediate A->B Step 1 C Spirocyclic Azetidine Core B->C Step 2 D Delgocitinib C->D Step 3 reagent1 Rh(II)-catalyzed C-H Amination reagent2 Base-mediated Intramolecular SN2 (e.g., NaH) reagent3 Deprotection & Final Coupling

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Grignard Additions to Azetidin-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Functionalizing the azetidine ring is a critical step in modern drug discovery, as the motif frequently serves as a metabolically stable bioisostere for morpholines and piperidines. However, the direct nucleophilic addition of Grignard reagents to azetidin-3-one is notoriously difficult. This guide provides the mechanistic causality, troubleshooting steps, and validated protocols to overcome low yields, enolization, and ring fragmentation.

Part 1: The Causality of Failure (Mechanistic Rationale)

Azetidin-3-ones possess immense ring strain (~26 kcal/mol) and a non-planar conformation. When subjected to standard Grignard reagents, two major side reactions outcompete the desired nucleophilic addition :

  • Enolization (Acid-Base Reaction): Grignard reagents are highly basic. The

    
    -protons of azetidin-3-one are unusually acidic due to the electron-withdrawing nature of the nitrogen protecting group (e.g., Boc, Cbz). The Grignard reagent simply deprotonates the ketone, returning unreacted starting material upon aqueous workup.
    
  • Ring Fragmentation: The strain of the four-membered ring, combined with the basic conditions and elevated temperatures, can trigger

    
    -elimination or electrocyclic ring-opening, destroying the heterocyclic core.
    

Part 2: Troubleshooting Guide & FAQs

Q1: I am recovering mostly starting material or seeing enolization products instead of the desired 3-substituted-3-hydroxyazetidine. How can I shift the reactivity toward nucleophilic addition?

A: You must decouple the nucleophilicity of your reagent from its basicity. The definitive solution is to use anhydrous Cerium(III) chloride (


) to transmetalate the Grignard reagent into an organocerium intermediate (

). Organocerium reagents are highly oxophilic and strongly nucleophilic, but they are significantly less basic than their magnesium counterparts. This drastically suppresses

-deprotonation and drives direct 1,2-addition to the carbonyl .
Q2: My azetidine ring is opening during the reaction. What causes this and how do I prevent it?

A: Ring opening is a symptom of excessive thermal energy combined with the electron-withdrawing effect of the nitrogen protecting group.

  • Temperature Control: Ensure strict cryogenic conditions (

    
    ). Do not allow the reaction to warm above 
    
    
    
    before quenching.
  • Protecting Group Tuning: Highly electron-withdrawing groups (like Tosyl) increase the leaving-group ability of the nitrogen, facilitating ring cleavage. If N-Boc or N-Cbz still yield fragmented products, switching to a bulkier, less electron-withdrawing group (such as benzhydryl or trityl) can sterically and electronically stabilize the ring against cleavage .

Q3: Can I use Turbo-Grignard ( ) to improve the yield?

A: Yes. Turbo-Grignard reagents exhibit enhanced solubility and kinetic profiles. The addition of


 breaks up the polymeric magnesium aggregates into highly reactive monomeric species. When generating complex nucleophiles via halogen-magnesium exchange prior to 

addition, Turbo-Grignard ensures a higher effective concentration of the active nucleophile, which is critical for reacting with sterically hindered or highly sensitive ketones like azetidin-3-one.

Part 3: Quantitative Data Presentation

The table below summarizes the expected outcomes when modifying the nucleophilic system. Data reflects typical conversions for N-Boc-azetidin-3-one.

Reagent SystemNucleophile TypeTemperaturePrimary Reaction PathwayTypical Yield (%)

Aryl (e.g., Phenyl)

Enolization / Ring Opening< 20%

Aryl (e.g., Phenyl)

Nucleophilic Addition85 - 92%

Alkyl (e.g., Methyl)

Enolization10 - 30%

Alkyl (e.g., Methyl)

Nucleophilic Addition80 - 88%

Part 4: Validated Experimental Protocol

Standard Operating Procedure:


-Mediated Grignard Addition to N-Boc-azetidin-3-one 
This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Activation of Cerium(III) Chloride

  • Weigh

    
     (1.5 equivalents relative to the ketone) into a flame-dried Schlenk flask.
    
  • Heat the flask to

    
     under high vacuum (0.1 Torr) for 2 hours with gentle stirring.
    
  • Validation Check: The crystalline solid must transform into a fine, free-flowing, opaque white powder. Any clumping indicates residual moisture, which will quench the Grignard reagent and ruin the yield.

Step 2: Formation of the Organocerium Reagent

  • Cool the flask to room temperature under an Argon atmosphere.

  • Suspend the anhydrous

    
     in dry THF (approx. 
    
    
    
    ) and stir vigorously for 2 hours to form a uniform milky suspension.
  • Cool the suspension to

    
     using a dry ice/acetone bath.
    
  • Add the Grignard reagent (1.5 equivalents) dropwise via syringe. Stir for 1.5 hours at

    
    .
    
  • Validation Check: A distinct color change (often pale yellow to beige, depending on the Grignard) indicates successful transmetalation to the

    
     species.
    

Step 3: Nucleophilic Addition

  • Dissolve N-Boc-azetidin-3-one (1.0 equivalent) in a minimal amount of dry THF.

  • Add the ketone solution dropwise to the organocerium mixture at

    
     over 15 minutes.
    
  • Stir at

    
     for 2 hours, then allow the reaction to gradually warm to 
    
    
    
    over 1 hour.
  • Validation Check: Monitor by TLC (30% EtOAc/Hexanes). The UV-active ketone spot should disappear, replaced by a more polar, ninhydrin- or

    
    -active tertiary alcohol spot.
    

Step 4: Quench and Workup

  • Quench the reaction at

    
     by the careful, dropwise addition of saturated aqueous 
    
    
    
    .
  • Stir until the cerium salts precipitate as a white/grey gel. Filter the mixture through a pad of Celite to remove the salts, washing the pad thoroughly with EtOAc.

  • Separate the organic layer, extract the aqueous layer with EtOAc, dry over

    
    , and concentrate in vacuo. Purify via flash column chromatography.
    

Part 5: Mechanistic Pathway Visualization

G cluster_standard Standard Grignard (RMgX) cluster_cerium Organocerium (RMgX + CeCl3) SM N-Protected Azetidin-3-one SG_Reagent High Basicity / Hard Nucleophile SM->SG_Reagent Ce_Reagent High Nucleophilicity / Low Basicity SM->Ce_Reagent SG_Reaction α-Deprotonation (Enolization) SG_Reagent->SG_Reaction SG_Result Low Yield / Ring Opening SG_Reaction->SG_Result Ce_Reaction Direct Carbonyl Addition Ce_Reagent->Ce_Reaction Ce_Result 3-Substituted-3-hydroxyazetidine Ce_Reaction->Ce_Result

Mechanistic divergence of azetidin-3-one reacting with standard Grignard vs. organocerium reagents.

References

  • Title : The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones Source : Chemical Reviews URL :[Link]

  • Title : Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride Source : Journal of the American Chemical Society URL :[Link]

Technical Support Center: Purification & State Troubleshooting for 1-Benzyl-3-ethylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for azetidine derivatives. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification and physical state of 1-Benzyl-3-ethylazetidin-3-ol (CAS: 1479587-49-9).

This guide provides field-proven methodologies, mechanistic insights, and self-validating protocols to help you isolate this compound with high purity, whether you require it as a reactive free-base oil or a stable crystalline solid.

Mechanistic Insight: The "Oil vs. Solid" Dilemma

A frequent point of confusion is the physical state of 1-benzyl-3-ethylazetidin-3-ol. Literature and vendor catalogs sometimes present conflicting information, describing it as either a viscous oil or a low-melting solid[1][2].

The Causality of the Physical State: The free base of 1-benzyl-3-ethylazetidin-3-ol is thermodynamically predisposed to exist as a viscous oil at room temperature. This is driven by three structural factors:

  • Steric Bulk & Flexibility: The highly flexible 3-ethyl group and the bulky 1-benzyl group disrupt the uniform packing required for crystal lattice formation.

  • Hydrogen Bonding: The tertiary hydroxyl group participates in intermolecular hydrogen bonding, which, in the absence of a rigid lattice, creates a highly viscous, syrup-like network.

  • Trace Impurities: Even 1-2% of synthetic impurities (such as unreacted benzylamine or epichlorohydrin derivatives) act as freezing-point depressants, preventing the free base from solidifying[3][4].

The Solution: To obtain a stable, easily weighable solid , the free base must be converted into a salt (typically the hydrochloride salt). The ionic bonds in the protonated amine network provide the necessary lattice energy to drive crystallization, a standard industry practice for azetidin-3-ol derivatives[5][6].

Purification Decision Workflow

Choosing the right purification method depends on the purity of your crude mixture and your desired final state. Follow the decision matrix below to determine your optimal workflow.

G Crude Crude 1-Benzyl-3-ethylazetidin-3-ol (Viscous Oil / Mixture) AB_Ext Acid-Base Extraction (Removes neutral/acidic impurities) Crude->AB_Ext Check Purity > 90% by NMR/LCMS? AB_Ext->Check Silica Silica Gel Chromatography (Requires Et3N modifier) Check->Silica No (High Impurity) Salt Salt Formation (HCl) (Precipitation in MTBE/Ether) Check->Salt Yes (Ready for Salt) FreeBase Pure Free Base (Viscous Oil) Silica->FreeBase Solid Crystalline Solid (Highly Pure HCl Salt) Salt->Solid FreeBase->Salt If solid is required

Workflow for the isolation and state-control of 1-Benzyl-3-ethylazetidin-3-ol.

Self-Validating Experimental Protocols

The following protocols are designed as closed-loop systems. Each step includes an In-Process Control (IPC) to validate success before proceeding.

Protocol A: Acid-Base Extraction (Initial Cleanup)

Purpose: To separate the basic azetidine from neutral byproducts and unreacted electrophiles.

  • Step 1: Dissolve the crude oil in Methyl tert-butyl ether (MTBE) (10 mL/g of crude).

  • Step 2: Extract with 1M aqueous HCl (3 x 5 mL/g).

    • Causality: The basic azetidine nitrogen protonates and partitions into the aqueous layer.

    • IPC Check: Verify the pH of the combined aqueous layer is < 2. If not, add more HCl.

  • Step 3: Wash the acidic aqueous layer once with fresh MTBE to remove trapped neutral organics. Discard the organic layer.

  • Step 4: Cool the aqueous layer to 0–5 °C in an ice bath. Slowly add solid Na2CO3 or 2M NaOH until the solution becomes cloudy.

    • IPC Check: Verify the pH is > 10 using pH paper. The cloudiness is the free base "oiling out" of the aqueous phase.

  • Step 5: Extract the basic aqueous layer with Dichloromethane (DCM) or MTBE (3 x 5 mL/g). Dry the combined organics over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the free base as a pale yellow oil[3].

Protocol B: Silica Gel Chromatography (Free Base Purification)

Purpose: To remove structurally similar basic impurities (e.g., secondary amines) that co-extract during Protocol A.

  • Step 1: Prepare a solvent system of Hexanes/Ethyl Acetate (typically 70:30 to 50:50) containing 1% Triethylamine (Et3N) .

    • Causality: Free azetidines interact strongly with the acidic silanol (Si-OH) groups on standard silica gel, causing severe streaking and irreversible adsorption. Et3N competitively binds these acidic sites, allowing the azetidine to elute as a tight band.

  • Step 2: Slurry-pack the column with the Et3N-modified solvent.

  • Step 3: Load the compound and elute.

    • IPC Check: Monitor fractions via TLC. Use a UV lamp (254 nm) to visualize the benzyl ring, and confirm with a Potassium Permanganate (KMnO4) stain (azetidinols oxidize rapidly, appearing as yellow spots on a purple background).

  • Step 4: Pool pure fractions and evaporate. Note: The product will remain a viscous oil.

Protocol C: Hydrochloride Salt Formation & Crystallization

Purpose: To convert the pure free-base oil into a highly stable, weighable crystalline solid[4][6].

  • Step 1: Dissolve the purified free base oil in anhydrous MTBE or Diethyl Ether (5 mL/g).

  • Step 2: Cool the solution to 0 °C under an inert atmosphere (Argon/N2).

  • Step 3: Dropwise, add a stoichiometric equivalent of 2M HCl in Diethyl Ether (or 4M HCl in Dioxane) while stirring vigorously.

    • Causality: The non-polar MTBE is a poor solvent for the highly polar, ionic hydrochloride salt.

    • IPC Check: Immediate formation of a white precipitate should occur. If the solution turns milky but no solid settles, scratch the inside of the flask with a glass rod to induce nucleation.

  • Step 4: Stir for 30 minutes at 0 °C to ensure complete precipitation.

  • Step 5: Filter the solid rapidly through a Büchner funnel, wash with cold MTBE, and dry under high vacuum. The result is 1-benzyl-3-ethylazetidin-3-ol hydrochloride as a white crystalline solid.

Quantitative Method Comparison

Purification MethodTarget Physical StateTypical Yield RecoveryPurity AchievedScalabilityKey Limitation
Acid-Base Extraction Oil (Free Base)85 – 95%80 – 90%High (Multi-kg)Fails to remove other basic amine impurities.
Silica Chromatography Oil (Free Base)60 – 80%> 95%Low-Medium (Grams)Prone to streaking; high solvent consumption.
HCl Salt Crystallization Solid (HCl Salt)75 – 90%> 98%High (Multi-kg)Requires a free-basing step if the next reaction is acid-sensitive.

Troubleshooting FAQs

Q: My compound is a sticky yellow oil, but a colleague said theirs was a solid. Did my synthesis fail? A: No, your synthesis likely succeeded. The free base of 1-benzyl-3-ethylazetidin-3-ol is a viscous oil at room temperature due to the steric disruption of the ethyl and benzyl groups. If your colleague had a solid, they either synthesized the hydrochloride salt[5], or they achieved an exceptionally high purity (>99.5%) and stored it at sub-zero temperatures for an extended period to force crystallization.

Q: I tried running a silica column with pure Ethyl Acetate, but my compound smeared across all fractions. How do I fix this? A: You are experiencing silanol-amine binding. The basic nitrogen of the azetidine ring is protonated by the slightly acidic silica gel, causing it to drag slowly down the column. You must "deactivate" the silica by adding 1% to 2% Triethylamine (Et3N) or aqueous Ammonia to your mobile phase. This will neutralize the silica and elute your product in a sharp, distinct band.

Q: I formed the HCl salt, but it turned into a gummy paste on the filter paper. What happened? A: Azetidin-3-ol hydrochloride salts can be highly hygroscopic. When you filtered the salt in ambient air, the cold solvent caused condensation of atmospheric moisture, which the salt rapidly absorbed, turning it into a hydrate gum. Solution: Filter the salt under a blanket of dry nitrogen or argon, or use a sintered glass funnel with a rubber dam. Immediately transfer the solid to a vacuum desiccator containing P2O5 or Drierite.

Q: Can I purify the free base by vacuum distillation? A: It is highly discouraged. The combination of a strained four-membered azetidine ring and a tertiary alcohol makes the molecule thermally labile. Distillation at elevated temperatures often leads to ring-opening or dehydration (loss of water to form an alkene), drastically reducing your yield. Stick to acid-base extraction or chromatography.

References

  • National Institutes of Health (PMC). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Retrieved from[Link]

  • American Chemical Society (ACS). Organic Process Research & Development: Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol. Retrieved from [Link]

  • ResearchGate. Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis. Retrieved from[Link]

Sources

Azetidine Intermediates: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter sudden, workflow-halting solubility issues when working with azetidine scaffolds.

Azetidines are four-membered, nitrogen-containing heterocycles that have become privileged motifs in medicinal chemistry. Their high ring strain, sp3-rich character, and conformational rigidity generally confer enhanced pharmacokinetic properties and metabolic stability compared to larger, more flexible rings[1]. However, these same structural features create extreme physicochemical dichotomies during synthesis. The unsubstituted azetidine nitrogen is highly basic (pKa ~11.29)[2], making the free base miscible in water but difficult to extract into organic solvents. Conversely, masking this nitrogen with a protecting group drastically spikes lipophilicity, often causing unexpected precipitation.

This guide is designed to move beyond generic advice by explaining the thermodynamic causality behind these behaviors and providing self-validating protocols to resolve them.

Quantitative Baseline: Physicochemical Properties of Common Azetidine Scaffolds

To troubleshoot solubility, we must first understand the baseline parameters of the scaffold. The table below summarizes the drastic shifts in solubility profiles based on the substitution state of the azetidine nitrogen.

Compound StateExample ScaffoldMW ( g/mol )pKaAqueous SolubilityOrganic Solubility
Free Base Azetidine (Unsubstituted)57.0911.29[2]Miscible[2]Low (in non-polar solvents)
Salt Form Azetidine Hydrochloride93.56~11.3High[3]Insoluble
N-Sulfonylated 1-[(4-fluorophenyl)sulfonyl]azetidine215.24N/A (Neutral)< 10 µg/mL[4]> 10,000 µg/mL (DMSO/DCM)[4]
Zwitterionic Azetidine-3-carboxylic acid101.10~2.5, 10.5High (pH dependent)Insoluble
Troubleshooting Guides & FAQs

Q1: Why do my N-protected azetidine intermediates precipitate unexpectedly during aqueous cross-coupling reactions? The Causality: Unprotected azetidines are highly polar. However, the installation of protecting groups (e.g., Boc, Cbz, or sulfonyl groups) eliminates the basic nitrogen's ability to act as a hydrogen-bond donor and neutralizes its charge. As seen with 1-[(4-fluorophenyl)sulfonyl]azetidine, aqueous solubility plummets to <10 µg/mL while organic solubility exceeds 10,000 µg/mL[4]. In Suzuki or Buchwald-Hartwig couplings that utilize mixed aqueous-organic solvent systems (e.g., Toluene/Water), the intermediate becomes highly hydrophobic and crashes out of the biphasic emulsion. The Solution: Shift your solvent system to a polar aprotic solvent (e.g., DMF, DMSO, or Dioxane) which possesses high solvating power for lipophilic azetidines while maintaining miscibility with the required aqueous base.

Q2: I am losing my azetidine-3-carboxylic acid intermediate in the aqueous phase during liquid-liquid extraction. How can I recover it? The Causality: Azetidine-3-carboxylic acid derivatives are highly water-soluble zwitterions. Traditional liquid-liquid extraction with ethyl acetate or dichloromethane fails because the partition coefficient (LogP) heavily favors the aqueous layer. The Solution: You have two options based on synthetic planning:

  • Retrospective Fix: Adjust the aqueous layer to the molecule's isoelectric point (where net charge is zero), saturate the aqueous layer with NaCl (salting-out effect), and extract with a highly polar organic mixture (e.g., CHCl3/Isopropanol 3:1).

  • Prospective Fix: Change your protecting group strategy. As detailed in patent EP0169602A1, utilizing an N-benzyl protecting group results in high water solubility that complicates extraction. Switching to a bulkier benzhydryl analogue renders the carboxylic acid derivative essentially water-insoluble, allowing it to be readily freed from inorganic by-products via standard extraction[5].

Q3: How do I accurately determine the equilibrium solubility of a novel azetidine intermediate for biological assays? The Causality: In silico predictive models often fail for azetidines because their high ring strain uniquely alters hydration energies compared to acyclic amines[1]. Empirical determination is mandatory to prevent assay failure due to invisible micro-precipitates. The Solution: Utilize the self-validating shake-flask method[6], detailed in Protocol A below.

Self-Validating Experimental Protocols
Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is the gold standard for determining the solubility of novel azetidine entities[7].

Self-Validation Logic: Because free azetidines are highly basic (pKa ~11.3), dissolving a large amount of the compound can overwhelm weak buffers, artificially raising the pH and altering the ionization state. This protocol includes a mandatory post-equilibration pH check; if the pH shifts by >0.1 units, the data is automatically invalidated, and the experiment must be repeated with a stronger buffer.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid azetidine intermediate (e.g., 5-10 mg) to a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4 or 0.1 N HCl)[6]. Ensure visible solid remains; if all solid dissolves, add more compound until saturation is visually confirmed.

  • Equilibration: Seal the tube and place it in an isothermal orbital shaker at 25°C (or 37°C for biological relevance) for 24 to 48 hours to ensure thermodynamic equilibrium is reached[6].

  • Phase Separation: Centrifuge the sample at 10,000 x g for 15 minutes to pellet any undissolved micro-precipitates.

  • Self-Validation (Critical): Extract 100 µL of the supernatant and measure the pH. If the pH differs from the initial buffer by >0.1 units, abort the quantification and restart with a higher capacity buffer.

  • Quantification: Dilute the remaining supernatant appropriately and quantify the dissolved concentration using a validated HPLC-UV method against a known standard curve[6].

ShakeFlask Step1 1. Add Excess Azetidine to Buffer/Solvent Step2 2. Isothermal Shaking (24-48h at 25°C/37°C) Step1->Step2 Step3 3. Phase Separation (Centrifugation) Step2->Step3 Step4 4. pH Verification (Self-Validation Step) Step3->Step4 Step5 5. HPLC Quantification of Supernatant Step4->Step5

Workflow for the self-validating shake-flask solubility determination of azetidines.

Protocol B: Isoelectric Recovery of Highly Water-Soluble Azetidines

This protocol ensures the recovery of unprotected or zwitterionic azetidines from aqueous reaction mixtures.

Self-Validation Logic: Unprotected azetidines have surprisingly low boiling points (e.g., unsubstituted azetidine boils at 61-62 °C[2]). To validate that product wasn't lost to evaporation during concentration, a sequential mass-balance check is integrated into the workflow.

Step-by-Step Methodology:

  • Mass Tracking: Weigh the crude reaction mixture prior to any workup steps.

  • pH Adjustment: Cool the aqueous mixture to 0°C. Slowly adjust the pH to the calculated isoelectric point (or >12 for simple free amines) using 1M NaOH or 1M HCl.

  • Salting Out: Add solid NaCl to the aqueous layer until saturation is achieved. This increases the ionic strength of the water, forcing the organic azetidine out of the aqueous phase.

  • Extraction: Extract 5 times with a 3:1 mixture of Chloroform:Isopropanol.

  • Concentration: Dry the combined organic layers over anhydrous Na2SO4. Carefully concentrate under reduced pressure at a water bath temperature strictly below 30°C to prevent volatilization of the low-boiling azetidine[2].

  • Self-Validation (Mass Balance): Lyophilize the remaining aqueous layer. Weigh the recovered organic product and the lyophilized aqueous salts. If the combined mass is significantly lower than the starting crude mass, the azetidine has volatilized, and the concentration temperature must be lowered in future runs.

AzetidineWorkup Start Azetidine Intermediate Workup Phase CheckN Is the Azetidine Nitrogen Protected? Start->CheckN Unprotected No (Free Amine) pKa ~ 11.3 CheckN->Unprotected Protected Yes (Boc, Cbz, Sulfonyl) Neutral/Lipophilic CheckN->Protected AqSol Highly Water Soluble Risk of loss in Aq phase Unprotected->AqSol OrgSol Highly Organic Soluble Risk of precipitation Protected->OrgSol Action1 Adjust pH, Salt out (NaCl) Extract with CHCl3/iPrOH AqSol->Action1 Action2 Extract with DCM/EtOAc Avoid cold aqueous washes OrgSol->Action2

Decision matrix for azetidine intermediate workup based on nitrogen protection status.

References
  • ChemBK. "azetidine hydrochloride - Physico-chemical Properties". ChemBK.[Link]

  • PubMed. "Azetidines in medicinal chemistry: emerging applications and approved drugs". National Institutes of Health.[Link]

  • Google Patents. "EP0169602A1 - Preparation of n-substituted azetidine 3-carboxylic acid derivatives".

Sources

Validation & Comparative

HPLC Method Development Guide: 1-Benzyl-3-ethylazetidin-3-ol Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Benzyl-3-ethylazetidin-3-ol is a critical heterocyclic intermediate, often utilized in the synthesis of JAK inhibitors and other CNS-active agents. Its structural duality—possessing a basic tertiary amine (azetidine nitrogen) and a polar hydroxyl group, flanked by a hydrophobic benzyl moiety—presents a classic chromatographic challenge: peak tailing and retention drift .

This guide objectively compares three distinct chromatographic approaches to quantify purity and control impurities (e.g., benzylamine, benzyl chloride, and ring-opened amino alcohols). Unlike generic templates, we focus on the mechanistic interactions required to stabilize the basic azetidine core.

The Verdict: While standard C18 (Low pH) is the industry default, Biphenyl stationary phases offer superior selectivity for the benzyl-specific impurities found in this synthesis, and High-pH C18 provides the best peak symmetry for the main analyte.

Part 1: The Challenge – Analyzing Basic Azetidines

The analyte, 1-Benzyl-3-ethylazetidin-3-ol , exhibits a pKa


 9.0–9.5 (tertiary amine).
  • The Silanol Trap: At neutral pH, the amine is positively charged (

    
    ). On traditional silica columns, residual silanols (
    
    
    
    ) act as cation exchangers, causing severe peak tailing (
    
    
    ).
  • The UV Mask: The benzyl group provides strong UV absorption at 254 nm, but non-aromatic degradation products (e.g., if the benzyl group is cleaved) are invisible at this wavelength, requiring low-UV detection (210–220 nm) where mobile phase transparency is critical.

  • Structural Isomers: Impurities often include positional isomers or ring-opened variants (e.g., N-benzyl-3-(hydroxymethyl)pentan-3-amine) that are difficult to resolve hydrophobically.

Mechanistic Decision Matrix

The following decision tree outlines the logic for selecting the stationary phase based on the dominant separation mechanism required.

MethodDecision Start Start: 1-Benzyl-3-ethylazetidin-3-ol CheckpH Can you use High pH (pH > 10)? Start->CheckpH YespH Yes (Hybrid Silica) CheckpH->YespH Maximize Peak Shape NopH No (Standard Silica) CheckpH->NopH MS Compatibility / Stability HighPH_C18 Method A: High pH C18 (Neutral Amine = Sharp Peak) YespH->HighPH_C18 Selectivity Is Aromatic Selectivity Critical? (e.g., Benzyl isomers) NopH->Selectivity Biphenyl Method B: Biphenyl (Low pH) (Pi-Pi Interactions) Selectivity->Biphenyl Yes (Complex Impurities) StandardC18 Method C: C18 (Low pH) (Hydrophobic Only) Selectivity->StandardC18 No (Simple Purity)

Figure 1: Decision matrix for selecting the optimal stationary phase based on pH flexibility and impurity profile.

Part 2: Comparative Analysis & Performance Data

We compared three methodologies. The data below represents expected performance metrics based on physicochemical principles and validation data for similar N-benzyl azetidine scaffolds.

Method A: High pH C18 (The "Shape" Specialist)
  • Column: Hybrid Silica C18 (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH), 2.5 µm.

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][2][3]

  • Mechanism: At pH 10, the azetidine is neutral (

    
    ). This eliminates ionic interaction with silanols.
    
  • Verdict: Best for Assay/Purity of the main peak.

Method B: Biphenyl (The "Selectivity" Specialist)
  • Column: Biphenyl Core-Shell (e.g., Restek Raptor Biphenyl or Phenomenex Kinetex Biphenyl), 2.7 µm.

  • Mobile Phase: 0.1% Formic Acid in Water / Methanol.

  • Mechanism: Offers

    
     interactions with the benzyl ring plus hydrophobic retention.
    
  • Verdict: Best for Impurity Profiling (separating benzyl halides and aromatic byproducts).

Method C: Standard C18 (The "Generic" Control)
  • Column: End-capped C18 (e.g., Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: 0.1% Formic Acid / Acetonitrile.

  • Mechanism: Pure hydrophobicity.

  • Verdict: Adequate, but prone to tailing.

Comparative Data Summary
Performance MetricMethod A: High pH C18Method B: Biphenyl (Low pH)Method C: Standard C18
USP Tailing Factor (

)
1.05 (Excellent)1.15 (Good)1.45 (Acceptable)
Retention (

)
High (Neutral form)MediumLow (Charged form)
Resolution (

)
> 3.0 for most> 5.0 (Aromatic pairs)> 2.0
MS Compatibility Moderate (Non-volatile salts risk)High (Formic acid)High
Benzylamine Separation GoodExcellent Moderate

Part 3: Detailed Experimental Protocol (Recommended Method)

Based on the comparison, Method B (Biphenyl) is recommended for development because it balances peak shape with the unique selectivity needed to separate the benzyl group from potential aromatic impurities.

Instrument & Conditions
  • System: HPLC or UHPLC with PDA (Photo Diode Array) detector.

  • Column: Biphenyl Stationary Phase,

    
     mm, 2.6 µm or 2.7 µm fused-core particles.
    
  • Temperature: 40°C (Improves mass transfer for the bulky benzyl group).

  • Flow Rate: 0.4 mL/min.

  • Detection:

    • 254 nm: For the main peak and aromatic impurities.

    • 210 nm: For non-aromatic ring-opened degradation products.

Mobile Phase Preparation
  • Solvent A (Aqueous): 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.

    • Why: The ammonium ion acts as a "sacrificial cation" to block silanols, further reducing tailing compared to formic acid alone.

  • Solvent B (Organic): Methanol.[3]

    • Why: Methanol promotes stronger

      
       interactions on Biphenyl columns than Acetonitrile.
      
Gradient Program
Time (min)% Solvent BEvent
0.05Initial Hold (Traps polar amino-alcohols)
1.05Start Gradient
10.090Elute Main Peak & Benzyl impurities
12.090Wash
12.15Re-equilibrate
15.05End
Sample Preparation
  • Diluent: 90:10 Water:Methanol.

  • Critical Note: Do not use 100% organic diluent. The polar azetidin-3-ol moiety requires water for proper solubility and peak focusing at the head of the column.

  • Concentration: 0.5 mg/mL (Assay); 1.0 mg/mL (Impurity search).

Part 4: Interaction Mechanism Visualization

Understanding why the Biphenyl phase works is crucial for troubleshooting. The diagram below illustrates the dual-mode retention mechanism.

Mechanism cluster_0 Stationary Phase Surface cluster_1 Analyte: 1-Benzyl-3-ethylazetidin-3-ol Ligand Biphenyl Ligand Benzyl Benzyl Ring (Aromatic) Ligand->Benzyl Pi-Pi Stacking (Selectivity) Ligand->Benzyl Hydrophobic Interaction Silanol Residual Silanol (Si-OH) Amine Azetidine Nitrogen (Positive Charge) Silanol->Amine Ionic Interaction (Causes Tailing) Buffer Ammonium Buffer (Sacrificial Ion) Buffer->Silanol Blocks

Figure 2: Interaction mechanism on a Biphenyl phase. The


 interaction (Green) enhances retention of the benzyl group, while the Ammonium buffer (Grey) blocks silanols to prevent tailing.

References

  • Restek Corporation. (2024).[4] Restek's Biphenyl LC Column: Two Decades of Pioneering Innovation. Retrieved from

  • Waters Corporation. (2025). Advantages of CORTECS C18 and XBridge BEH Phenyl XP Columns for the Analysis of Pain Management Drugs. Retrieved from

  • PubChem. (2025).[5][6] 1-Benzylazetidin-3-ol (Compound Summary). National Library of Medicine.[5] Retrieved from

  • SelectScience. (2025). Why biphenyl is replacing C18 in HPLC. Retrieved from

Sources

A Comparative Analysis of the Reactivity of 3-Ethyl- vs. 3-Methyl-Azetidin-3-ol: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of drug discovery, the smallest molecular modifications can lead to profound differences in biological activity and chemical properties. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, valued for its ability to impart desirable pharmacokinetic properties.[1][2] This guide delves into a nuanced comparison of two closely related building blocks: 3-ethyl-azetidin-3-ol and 3-methyl-azetidin-3-ol. We will explore how the seemingly minor difference between a methyl and an ethyl group at the C3 position can significantly influence reactivity, providing researchers with the insights needed to make informed decisions in their synthetic strategies.

Theoretical Underpinnings: Steric and Electronic Effects

At first glance, the methyl (-CH3) and ethyl (-CH2CH3) groups are simple alkyl substituents. However, their subtle differences in size and structure have a tangible impact on the reactivity of the neighboring alcohol and amine functionalities within the azetidin-3-ol core.[3]

  • Steric Hindrance: The most significant differentiator is steric bulk. An ethyl group, with its additional methylene unit, occupies a larger volume of space than a methyl group.[3][4] This increased steric hindrance can impede the approach of reagents to the two primary reaction centers: the nitrogen atom and the tertiary alcohol at C3.[5][6] We can hypothesize that reactions at both sites will be slower for the 3-ethyl analogue compared to the 3-methyl derivative. The "A-value," a measure of steric bulk, is slightly higher for an ethyl group (1.79 kcal/mol) compared to a methyl group (1.74 kcal/mol), quantifying this difference.[4][6]

  • Electronic Effects: Both methyl and ethyl groups are electron-donating through an inductive effect. The ethyl group is generally considered to be a slightly stronger electron-donating group than the methyl group. This enhanced inductive effect in the 3-ethyl derivative could subtly increase the electron density on the tertiary alcohol's oxygen, potentially making it a more potent nucleophile but a poorer leaving group. Concurrently, hyperconjugation, an interaction that can increase electron density, might also play a role, though it is often more pronounced with methyl groups.[3]

The interplay of these effects dictates the reactivity landscape of these two molecules. The following sections will explore these hypotheses through the lens of common synthetic transformations.

Experimental Validation: A Comparative Reactivity Study

To provide a clear comparison, we will examine three key reaction types that are fundamental to the elaboration of the azetidine scaffold in drug development: N-Acylation, O-Alkylation, and a representative ring-opening reaction. The data presented in the summary table is based on established principles of chemical reactivity and represents expected outcomes.[5][6][7]

The following diagram outlines the logical workflow for comparing the reactivity of the two azetidin-3-ol derivatives.

G A 3-Methyl-azetidin-3-ol C N-Acylation (Ac₂O, DIPEA, DCM) A->C D O-Alkylation (NaH, MeI, THF) A->D E Ring Opening (Conc. HBr, Heat) A->E B 3-Ethyl-azetidin-3-ol B->C B->D B->E F Reaction Monitoring (TLC, LC-MS) C->F D->F E->F G Yield & Purity (Chromatography, NMR) F->G H Rate Comparison G->H

Caption: Workflow for comparing the reactivity of 3-methyl- and 3-ethyl-azetidin-3-ol.

Reaction TypeReagentsSubstrateExpected YieldRelative Reaction TimeKey Observations
N-Acylation Acetic Anhydride, DIPEA3-Methyl-azetidin-3-ol~95%1xRapid and clean conversion.
3-Ethyl-azetidin-3-ol~90%1.5xSlightly slower due to minor steric hindrance around the N-atom.
O-Alkylation NaH, then MeI3-Methyl-azetidin-3-ol~70%1xModerate yield, competing elimination is possible.
3-Ethyl-azetidin-3-ol~55%2.5xSignificantly slower; increased steric bulk at C3 hinders nucleophilic attack.
Ring Opening Conc. HBr, Heat3-Methyl-azetidin-3-ol~80%1xFormation of the corresponding 2-bromo-3-aminobutanol derivative.
3-Ethyl-azetidin-3-ol~85%0.8xPotentially faster due to stabilization of the carbocation intermediate.
Discussion and Mechanistic Insights

The acylation of the secondary amine in the azetidine ring is often a primary step in functionalization. In this reaction, the lone pair of the nitrogen atom acts as a nucleophile. While both substrates are expected to react efficiently, the ethyl group's larger steric profile is predicted to slightly slow the rate of reaction by impeding the approach of the bulky acylating agent.[3][5]

The functionalization of the tertiary alcohol at C3 is a more challenging transformation. This reaction typically proceeds via deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile. Here, the steric hindrance of the C3 substituent plays a a more dramatic role.

Caption: Steric hindrance at the C3 position for methyl vs. ethyl substituents. (Note: Images are illustrative placeholders)

As depicted, the ethyl group provides a more substantial steric shield around the C3 alcohol, making it more difficult for the incoming electrophile (methyl iodide) to approach the alkoxide.[5][6] This results in a slower reaction and likely a lower yield for the 3-ethyl analogue.

Acid-catalyzed ring-opening of azetidines is a known pathway that proceeds through a carbocation-like intermediate. In this scenario, the electronic effects of the alkyl groups become more prominent. The reaction is initiated by protonation of the hydroxyl group, which then leaves as water to form a tertiary carbocation at C3. The slightly greater electron-donating ability of the ethyl group can better stabilize this positive charge compared to the methyl group.[7] This increased stability of the intermediate could lead to a faster rate of ring opening for the 3-ethyl-azetidin-3-ol.

Practical Implications for Drug Development

The choice between a 3-methyl and a 3-ethyl-azetidin-3-ol building block should be a deliberate one, based on the intended synthetic route and desired properties of the final molecule.

  • For rapid N-functionalization with minimal steric complications, both building blocks are suitable, with the 3-methyl derivative offering a slight kinetic advantage.

  • When targeting the C3-hydroxyl group, particularly with bulky reagents, the 3-methyl-azetidin-3-ol is the preferred starting material due to its lower steric profile. Synthetic routes requiring O-alkylation or O-acylation will likely see higher yields and faster reaction times with the methyl analogue.

  • If the synthetic strategy involves a potential acid-catalyzed rearrangement or ring-opening, chemists should be aware that the 3-ethyl derivative may be more prone to such pathways.

Detailed Experimental Protocol: N-Acylation of 3-Methyl-azetidin-3-ol

This protocol provides a representative procedure for the N-acylation reaction, a common first step in the elaboration of these scaffolds.

Materials:

  • 3-Methyl-azetidin-3-ol (1.0 eq)

  • Dichloromethane (DCM), anhydrous (to make a 0.1 M solution)

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • Acetic Anhydride (1.2 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-methyl-azetidin-3-ol.

  • Dissolve the starting material in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA dropwise to the stirred solution.

  • Slowly add acetic anhydride to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure N-acetyl-3-methyl-azetidin-3-ol.

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. The disappearance of the N-H proton signal and the appearance of a singlet corresponding to the acetyl methyl group (~2.1 ppm) in the ¹H NMR spectrum are indicative of a successful reaction.

Conclusion

While structurally very similar, 3-ethyl-azetidin-3-ol and 3-methyl-azetidin-3-ol exhibit distinct reactivity profiles governed primarily by steric factors. The 3-methyl derivative is generally more reactive in transformations involving nucleophilic attack at the C3-hydroxyl or the nitrogen atom due to its smaller size. Conversely, the 3-ethyl derivative may show enhanced reactivity in reactions proceeding through a C3-carbocation intermediate. Understanding these subtle yet significant differences allows researchers to select the optimal building block, streamline synthetic routes, and avoid potential side reactions, ultimately accelerating the drug discovery process.

References

  • Ethyl vs. Methyl: Tiny Differences, Big Impact in the World of Molecules.
  • Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry.
  • Steric Hindrance in SN1 and SN2 Reactions. Chemistry Steps.
  • Steric Hindrance. ChemTalk.
  • Steric effects. Wikipedia.
  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes.
  • Application of 3-Bromo-3-ethylazetidines and 3-Ethylideneazetidines for the Synthesis of Functionalized Azetidines.Thieme.
  • Recent progress in synthesis of 3-functionalized azetidines. ResearchGate.[Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.[Link]

  • Stereoselective functionalization of azetidines. Elektronische Hochschulschriften der LMU München.[Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.[Link]

  • Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Uniba.it.[Link]

Sources

Reference Standards for 1-Benzyl-3-ethylazetidin-3-ol Analysis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical comparison and qualification framework for 1-Benzyl-3-ethylazetidin-3-ol (CAS 1479587-49-9) reference standards.

This document is structured for analytical scientists and process chemists who must choose between commercial reagent-grade materials and fully characterized primary reference standards for pharmaceutical development (e.g., JAK inhibitor intermediates).

Executive Summary: The "Grade" Dilemma

1-Benzyl-3-ethylazetidin-3-ol is a critical tertiary alcohol intermediate, often utilized in the synthesis of spirocyclic azetidines and Janus Kinase (JAK) inhibitors.[1][2] In early discovery, Reagent Grade material (95-97%) is sufficient.[2] However, for GMP intermediate analysis, method validation, or impurity profiling, a Qualified Primary Reference Standard is mandatory.

This guide objectively compares the performance of commercial reagent-grade options against a fully qualified Primary Standard and outlines the protocol to bridge the gap.

Comparison Matrix: Reagent Grade vs. Qualified Primary Standard
FeatureAlternative A: Commercial Reagent Grade Alternative B: Qualified Primary Standard Impact on Analysis
Purity (HPLC) 95.0% – 97.0% (Area %)> 99.5% (Area %)Low purity causes ghost peaks in impurity profiling.[1][2]
Assay (Content) Not typically determined99.0% – 101.0% (w/w)Critical for calculating accurate yields and response factors.
Identity 1H-NMR (Qualitative)1H-NMR, 13C-NMR, MS, IREnsures distinction from isopropyl/methyl analogs.[2]
Residual Solvents Not controlledQuantified (GC-HS)High solvents (EtOAc/THF) inflate sample weight, skewing stoichiometry.[2]
Water Content Hygroscopic (Unknown %)Quantified (KF Titration)Essential for "As Is" vs "Dried Basis" calculations.
Cost Low ($)High (

$) or Time-Intensive
Upfront cost vs. risk of OOS (Out of Specification) results.[2]

Technical Deep Dive: Establishing the Standard

Since "Certified Reference Materials" (CRMs) with ISO 17034 accreditation are rarely available for specific intermediates like 1-Benzyl-3-ethylazetidin-3-ol, laboratories must often qualify a Primary Reference Standard in-house from Reagent Grade material.[1][2]

Workflow: Qualification Hierarchy

The following diagram illustrates the critical path from receiving a commercial reagent to establishing a validated primary standard.

QualificationWorkflow cluster_Tests Characterization Suite Reagent Commercial Reagent (95-97% Purity) Purification Purification Step (Recrystallization/Prep-HPLC) Reagent->Purification Remove Impurities Candidate Candidate Standard (>99.5% Target) Purification->Candidate Struct Structure (NMR/MS/IR) Candidate->Struct Purity Purity (HPLC-UV) Candidate->Purity Volatiles Volatiles (TGA/GC/KF) Candidate->Volatiles Primary Qualified Primary Standard Struct->Primary Purity->Primary Volatiles->Primary Mass Balance Calculation

Figure 1: Workflow for converting commercial reagent-grade material into a qualified primary reference standard.

Experimental Protocols

To objectively validate 1-Benzyl-3-ethylazetidin-3-ol, the following protocols must be executed. These methods distinguish the ethyl derivative from common methyl or isopropyl impurities.

Protocol A: Structural Identification (NMR)

The ethyl group at the 3-position is the diagnostic feature.

  • Instrument: 400 MHz NMR or higher.

  • Solvent: CDCl3 or DMSO-d6.[1][2]

  • Diagnostic Signals (Expected):

    • Aromatic Ring: Multiplet at δ 7.2–7.4 ppm (5H, Benzyl).

    • Benzylic CH2: Singlet at δ ~3.6 ppm (2H).

    • Azetidine Ring: Two doublets (or multiplets) around δ 3.0–3.5 ppm (4H). Note: The symmetry of the ring may simplify this pattern.

    • Ethyl Group (Key):

      • Methylene (-CH2-): Quartet at δ ~1.6 ppm (2H).[1][2]

      • Methyl (-CH3): Triplet at δ ~0.9 ppm (3H).[1][2]

  • Acceptance Criteria: Integration of Ethyl CH2 to Benzyl CH2 must be 1:1. Absence of doublet at δ ~1.1 ppm (indicates Isopropyl impurity) or singlet at δ ~1.4 ppm (indicates Methyl impurity).

Protocol B: Purity Assessment (HPLC-UV)

This method is adapted from established protocols for benzyl-azetidines [1, 2], ensuring separation of the tertiary alcohol from potential dehydrated alkene impurities.[2]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[3]

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient:

    • 0-2 min: 5% B (Hold)[1][2]

    • 2-15 min: 5% → 90% B (Linear Ramp)[1][2]

    • 15-20 min: 90% B (Wash)[1][2]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 210 nm (Azetidine backbone) and 254 nm (Benzyl group).

  • Temperature: 30°C.

  • Performance Requirement: The main peak (1-Benzyl-3-ethylazetidin-3-ol) should elute between 6–9 minutes.[1][2] Purity must be calculated by Area Normalization after running a blank subtraction.

Protocol C: Mass Balance Assay (The "Gold Standard" Calculation)

For a Primary Standard, do not rely solely on HPLC area %. You must calculate the absolute assay using the Mass Balance approach:



  • % Impurities: Derived from Protocol B.

  • % Water: Determine via Karl Fischer titration (volumetric or coulometric). Note: Azetidinols can be hygroscopic.[1]

  • % Solvents: Determine via Headspace GC (Common solvents: THF, Ethyl Acetate from synthesis).

  • % Residue: Residue on Ignition (ROI) / Sulfated Ash.

Analytical Logic & Troubleshooting

When analyzing this standard, specific chemical behaviors dictate the method robustness.

AnalyticalLogic Start Start Analysis CheckUV Check UV Spectrum (254 nm) Start->CheckUV Decision1 Strong Absorbance? CheckUV->Decision1 PathA Benzyl Group Intact Proceed with HPLC Decision1->PathA Yes PathB Low Sensitivity? Check Debenzylation Decision1->PathB No CheckpH Mobile Phase pH PathA->CheckpH Decision2 pH > 8? CheckpH->Decision2 Risk Risk: Silica Dissolution & Peak Tailing Decision2->Risk Yes Safe Use Low pH (TFA) Suppresses Amine Ionization Decision2->Safe No

Figure 2: Analytical decision tree for method development. Note that the basic azetidine nitrogen requires pH control (TFA recommended) to prevent peak tailing.

Common Pitfalls
  • Peak Tailing: The azetidine nitrogen is basic. Using neutral pH mobile phases will result in severe tailing due to interaction with silanol groups. Solution: Always use 0.1% TFA or Formic Acid.

  • Thermal Instability: Tertiary alcohols can dehydrate to alkenes (endocyclic or exocyclic) under high heat. Solution: Avoid high GC inlet temperatures; prefer HPLC for purity.

  • Hygroscopicity: The hydroxyl and amine groups can attract water. Solution: Store the standard in a desiccator at -20°C and equilibrate to room temperature before weighing.

References

  • National Institutes of Health (NIH). (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Retrieved from [Link]

  • ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

A Senior Application Scientist’s Guide to the Structural Validation of 3,3-Disubstituted Azetidines

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, the azetidine scaffold has emerged as a privileged motif. Its inherent three-dimensionality and favorable physicochemical properties make it an attractive bioisostere for common groups like gem-dimethyl and carbonyls, offering a pathway to escape flatland and explore new chemical space.[1][2] Specifically, the 3,3-disubstituted pattern creates a fully substituted quaternary center, which can impart significant metabolic stability and provide precise vectors for modulating biological activity.[3]

However, the synthesis of these strained four-membered rings can be challenging, and the absence of a proton at the C3 position introduces unique hurdles for structural validation.[2][4] An erroneous structural assignment can derail a research program, making robust, multi-technique validation not just a formality, but a cornerstone of scientific integrity.

This guide provides an in-depth comparison of the primary analytical techniques for validating the structure of 3,3-disubstituted azetidines. We will move beyond mere procedural descriptions to explain the causality behind experimental choices, ensuring a self-validating analytical workflow.

The First Line of Evidence: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and informative tool for the routine structural elucidation of organic molecules in solution. For 3,3-disubstituted azetidines, a combination of 1D and 2D NMR experiments is essential to piece together the molecular puzzle.

Expertise in Action: Why a Multi-Experiment Approach is Non-Negotiable

The defining feature of a 3,3-disubstituted azetidine is the quaternary C3 carbon. This means there is no attached proton, rendering simple ¹H NMR and DEPT-135 experiments insufficient for its direct observation and assignment. We must rely on through-bond correlations to unambiguously identify this key carbon and its connectivity to the substituents and the azetidine ring.

Key NMR Signatures:

  • ¹H NMR: The two sets of methylene protons at the C2 and C4 positions are the most informative signals. Due to the rigid, often puckered nature of the azetidine ring, these protons are diastereotopic and typically appear as two distinct pairs of signals. They will couple to each other (geminal coupling) and may show further correlations depending on the N-substituent. Their chemical shift is typically in the range of 3.0-4.5 ppm.[5][6]

  • ¹³C NMR: The spectrum will show characteristic signals for the C2 and C4 carbons (typically 50-65 ppm) and, most importantly, the quaternary C3 carbon.[5] The chemical shift of C3 is highly dependent on the nature of the two substituents.

  • 2D NMR (HSQC & HMBC): These experiments are critical.

    • HSQC (Heteronuclear Single Quantum Coherence): Directly correlates the C2 and C4 protons to their attached carbons, confirming their assignment.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment. It reveals 2- and 3-bond correlations. Crucially, one must observe correlations from the protons of the C3-substituents to the C3 quaternary carbon. Additionally, correlations from the C2 and C4 protons to the C3 carbon provide unequivocal evidence of the ring structure.

Experimental Protocol: A Self-Validating NMR Workflow
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C{¹H} NMR spectrum.

    • Acquire a phase-sensitive 2D HSQC spectrum optimized for a ¹J(CH) of ~145 Hz.

    • Acquire a 2D HMBC spectrum optimized for long-range couplings (ⁿJ(CH) of ~8-10 Hz).

  • Data Analysis & Interpretation: Follow the logical flow outlined in the diagram below to systematically assign all signals and confirm the desired connectivity. The inability to complete this workflow indicates a potential structural issue.

Visualization: NMR Interpretation Workflow

NMR_Workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_validation Validation H1 ¹H NMR: Identify C2-H₂ and C4-H₂ signals (diastereotopic protons) HSQC HSQC: Correlate C2-H₂ and C4-H₂ to respective C2 and C4 carbons H1->HSQC Assign protons C13 ¹³C NMR: Identify all carbon signals, locate candidate quaternary C3 C13->HSQC Assign carbons HMBC HMBC: The Crucial Test 1. Correlate C3-substituent protons to C3 2. Correlate C2/C4 protons to C3 HSQC->HMBC Confirm C2/C4 Confirm Structure Validated: All correlations are consistent HMBC->Confirm Connectivity proven MS_Logic Start Purified Compound LCMS LC-HRMS Analysis (ESI, Positive Ion Mode) Start->LCMS Detect Detect [M+H]⁺ Ion Peak LCMS->Detect Compare Compare Measured Mass vs. Theoretical Mass Detect->Compare Result Result Compare->Result Δ < 5 ppm? Valid Elemental Composition Confirmed Result->Valid Yes Invalid Structure Incorrect or Sample Impure Result->Invalid No

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Benzyl-3-ethylazetidin-3-OL

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe handling and disposal of 1-Benzyl-3-ethylazetidin-3-OL. As a substituted azetidine, this compound requires careful management as hazardous chemical waste. The procedures outlined below are grounded in established safety principles from regulatory bodies and best practices for laboratory chemical hygiene to ensure the protection of personnel and the environment.

Hazard Characterization and Regulatory Framework

Under the Resource Conservation and Recovery Act (RCRA), the Environmental Protection Agency (EPA) defines hazardous waste based on four key characteristics: ignitability, corrosivity, reactivity, and toxicity.[2][3] Given the likely corrosive and potentially flammable nature of this compound, any waste containing it must be managed as regulated hazardous waste. Disposal in standard trash or down the sewer system is strictly prohibited.[1][2]

Essential Personal Protective Equipment (PPE)

A robust defense against chemical exposure begins with the correct selection and use of PPE. The assumed corrosive nature of azetidine compounds necessitates a comprehensive barrier.[4]

Equipment Specification Justification
Eye/Face Protection Chemical safety goggles and a full-face shield.Provides protection from splashes and vapors. A face shield protects the entire face from contact, which is critical for corrosive materials.[1] Because amines can cause rapid and severe tissue damage, wearing contact lenses is strongly discouraged.[4]
Hand Protection Chemical-resistant gloves (e.g., PVC, Neoprene, or Nitrile).Creates a barrier against direct skin contact, preventing potential chemical burns. Always check glove compatibility charts for specific breakthrough times.
Body Protection Chemical-resistant apron or a full-body lab coat.Protects against spills and splashes on personal clothing and skin. Trousers should be worn outside of boots to prevent chemicals from entering footwear.[4]
Respiratory Protection NIOSH/MSHA approved respirator.Required if handling outside of a certified chemical fume hood or if there is a risk of aerosol generation.[1]

Emergency Spill Management Protocol

In the event of a spill, a swift and systematic response is critical to mitigate exposure and environmental contamination.

Step-by-Step Spill Response:

  • Evacuate & Alert: Immediately clear the area of all non-essential personnel and inform your laboratory supervisor and Environmental Health & Safety (EHS) department.

  • Ventilate: Ensure the area is well-ventilated to disperse any vapors. If the spill is large, this should be done remotely if possible.[1]

  • Contain: Use an inert, non-combustible absorbent material such as vermiculite, sand, or earth to create a dike around the spill and prevent it from spreading.[1] Do not use combustible materials like sawdust or paper towels , as they can react with flammable or oxidizing materials.[1]

  • Absorb & Collect: Carefully absorb the spilled material with the inert absorbent. Using non-sparking tools, collect the contaminated material and place it into a suitable, clearly labeled container for hazardous waste.[1][4]

  • Decontaminate: Clean the spill area thoroughly. This may involve using a 5% solution of acetic acid for neutralization, followed by hot water.[4] All cleaning materials (wipes, swabs) must also be disposed of as hazardous waste.[1]

Standard Operating Procedure for Waste Disposal

The proper disposal of 1-Benzyl-3-ethylazetidin-3-OL is a multi-step process that ensures safety and regulatory compliance from the point of generation to final removal by a licensed contractor.[1][5]

Disposal Decision Workflow

The following diagram outlines the critical decision points and procedural flow for managing chemical waste and its empty containers.

DisposalWorkflow cluster_generation Waste Generation & Collection cluster_management Container Management & Disposal cluster_container Empty Container Protocol start Waste Generated segregate Segregate Waste Stream (Keep separate from incompatibles) start->segregate select_container Select Appropriate & Compatible Waste Container segregate->select_container label_container Affix 'Hazardous Waste' Label (Include full chemical name, hazards, date) select_container->label_container accumulate Accumulate Waste in Satellite Accumulation Area (SAA) label_container->accumulate is_full Container >90% Full or Ready for Disposal? accumulate->is_full is_full->accumulate No contact_ehs Arrange Pickup by EHS or Licensed Waste Contractor is_full->contact_ehs Yes end_disposal Waste Removed for Final Disposal contact_ehs->end_disposal empty_container Original Container is Empty triple_rinse Triple-Rinse with Suitable Solvent (e.g., Acetone) empty_container->triple_rinse collect_rinsate Collect First Rinsate as Hazardous Waste triple_rinse->collect_rinsate manage_rinsate23 Manage Subsequent Rinsates (per EHS guidelines) collect_rinsate->manage_rinsate23 dispose_container Dispose of Cleaned Container manage_rinsate23->dispose_container

Caption: Disposal workflow for 1-Benzyl-3-ethylazetidin-3-OL and its containers.

Step-by-Step Disposal Protocol
  • Segregation: Always keep waste containing 1-Benzyl-3-ethylazetidin-3-OL separate from other chemical waste streams.[1] Mixing with incompatible materials, such as strong oxidizers, can lead to dangerous reactions.

  • Container Selection:

    • Use only containers that are in good condition and compatible with the chemical waste.[6] Plastic containers approved for flammable liquids are often suitable.[4]

    • The container must have a secure, leak-proof screw-on cap.[2] Do not leave a funnel in the container opening.[6]

  • Labeling:

    • Before adding any waste, affix a hazardous waste label to the container.[7]

    • The label must, at a minimum, include:

      • The words "Hazardous Waste" .[5][6]

      • The full chemical name: "1-Benzyl-3-ethylazetidin-3-OL" (no formulas or abbreviations).[6]

      • A clear indication of the hazards (e.g., Corrosive, Flammable).[5]

      • The date when the first waste was added to the container (accumulation start date).[7]

  • Accumulation:

    • Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[3][6]

    • The SAA should be a secondary containment system (e.g., a tray) in a well-ventilated area, away from ignition sources.[4]

    • Keep the waste container closed at all times except when adding waste.[6][8]

  • Disposal of Empty Containers:

    • Residual amounts of chemicals in "empty" containers can still pose a hazard. These containers must be decontaminated before disposal.

    • Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., acetone, ethanol).[7]

    • Crucially, the first rinsate must be collected and disposed of as hazardous waste by adding it to your liquid hazardous waste container.[7]

    • The disposal requirements for the second and third rinsates may vary by institution; consult your EHS department for specific guidance.[7]

  • Requesting Final Disposal:

    • Once your waste container is 90% full or you have finished the project, arrange for pickup through your institution's EHS department or its designated hazardous waste contractor.[6][7] They are responsible for the final transport and disposal via methods like incineration or fuel blending.[5]

Regulatory Compliance Summary

Adherence to federal and local regulations is mandatory. The following table summarizes key compliance points from the EPA and OSHA.

Regulation Area Requirement Primary Authority
Waste Identification Waste must be evaluated for hazardous characteristics (Ignitability, Corrosivity, Reactivity, Toxicity).EPA (40 CFR § 261.3)[9]
Container Labeling Must be marked with "Hazardous Waste," the chemical identity, and hazard warnings.EPA[5]
Storage Waste must be stored at or near the point of generation in a designated Satellite Accumulation Area (SAA).EPA, National Research Council[2][3]
Container Management Containers must be kept closed, in good condition, and inspected weekly for leaks.EPA, OSHA[2][6]
Personnel Training All personnel handling hazardous waste must receive appropriate training on procedures and safety.OSHA (29 CFR 1910.1200), EPA (40 CFR 265.16)[9][10]
Disposal Method Disposal must be handled by a licensed hazardous waste facility. On-site disposal or drain disposal is prohibited.EPA[1][2]

By strictly adhering to these procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment. Always consult your institution's specific Chemical Hygiene Plan and EHS department for any additional local requirements.

References

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Standard Guide for Disposal of Laboratory Chemicals and Samples. ASTM International. [Link]

  • Laboratory Waste Management Guidelines. Princeton University Environmental Health & Safety. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • eTool: Hospitals - Pharmacy - Preparation & Handling of Hazardous Drugs. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Technical Manual (OTM) - Section VI: Chapter 1. Occupational Safety and Health Administration (OSHA). [Link]

Sources

Comprehensive Safety and Handling Guide for 1-Benzyl-3-ethylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Analysis: Understanding the Risks

Azetidines are a class of nitrogen-containing heterocyclic compounds recognized for their utility in drug discovery.[4] However, the strained four-membered ring of the azetidine moiety can impart reactivity.[2] While specific toxicological data for 1-Benzyl-3-ethylazetidin-3-ol is not available, the parent compound, azetidine, is known to be a flammable and corrosive liquid capable of causing severe skin burns and eye damage.[1][5] Structurally related compounds are known to cause skin, eye, and respiratory irritation.[6][7][8] Therefore, it is prudent to assume that 1-Benzyl-3-ethylazetidin-3-ol may possess similar hazardous properties.

Assumed Hazards:

  • Corrosivity: Potential to cause severe skin burns and eye damage.[1][5][9]

  • Irritation: May cause irritation to the skin, eyes, and respiratory system.[6][7][8]

  • Flammability: The compound may be a flammable liquid.[1][5]

  • Toxicity: May be harmful if swallowed or inhaled.[1][5]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive personal protective equipment strategy is the primary line of defense against potential exposure.[2][10] The following table outlines the recommended PPE for handling 1-Benzyl-3-ethylazetidin-3-ol, with the rationale behind each selection.

PPE CategoryItemSpecificationsRationale
Eye and Face Protection Safety Goggles and Full Face ShieldChemical splash goggles are mandatory.[10] A full face shield should be worn in conjunction with goggles, especially when splashes are a risk.[10]Protects against splashes and potential vapors that could cause serious eye damage.[5][10]
Hand Protection Chemical-Resistant GlovesHigh-performance nitrile or neoprene gloves are recommended. Double-gloving is a best practice, particularly during compounding and disposal.[10]Prevents skin contact, which can lead to irritation or chemical burns.[2][10] Regular inspection for tears and frequent changes are crucial.
Body Protection Chemical-Resistant Laboratory Coat or GownA disposable gown made of low-permeability, lint-free fabric with a solid front, long sleeves, and tight-fitting cuffs is ideal.[10]Protects personal clothing from contamination and minimizes skin exposure from accidental spills.[10]
Respiratory Protection Respirator with Organic Vapor CartridgeA NIOSH/MSHA-approved respirator should be used in poorly ventilated areas or when there is a risk of inhaling vapors.[1] Proper fit-testing and training are necessary.Azetidine compounds can release harmful vapors.[10] A respirator minimizes the risk of respiratory tract irritation.[6][7]
Foot Protection Chemical-Resistant, Closed-Toe ShoesSturdy, closed-toe shoes are a minimum requirement. Chemical-resistant boots are recommended for handling larger quantities.[10]Protects against spills and falling objects.

Operational Plan: From Benchtop to Waste

All handling of 1-Benzyl-3-ethylazetidin-3-ol, including weighing, transferring, and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2] The laboratory should be well-ventilated, with readily accessible eyewash stations and safety showers.[2]

Step-by-Step Handling Protocol:
  • Preparation: Before handling the compound, ensure the work area within the chemical fume hood is clean and lined with disposable absorbent bench paper.

  • Donning PPE: Put on all required PPE in the correct order: gown, then respirator, followed by safety goggles and face shield, and finally, gloves (double-gloved).

  • Handling:

    • Carefully open the container, avoiding inhalation of any vapors.

    • Use appropriate tools (e.g., spatula, pipette) for transfers.

    • Keep the container tightly closed when not in use.[5]

  • Post-Handling:

    • Decontaminate any non-disposable equipment used.

    • Wipe down the work surface in the fume hood with an appropriate solvent.

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Dispose of all disposable PPE in a designated hazardous waste container.[2]

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Decontamination prep_area Prepare work area in fume hood don_ppe Don all required PPE prep_area->don_ppe handle_compound Handle compound within fume hood don_ppe->handle_compound close_container Keep container closed when not in use handle_compound->close_container decontaminate Decontaminate equipment and work surface close_container->decontaminate doff_ppe Doff and dispose of PPE decontaminate->doff_ppe wash_hands Wash hands thoroughly doff_ppe->wash_hands

Caption: Experimental workflow for handling 1-Benzyl-3-ethylazetidin-3-ol.

Disposal Plan: Responsible Waste Management

The disposal of 1-Benzyl-3-ethylazetidin-3-ol and any contaminated materials must be handled as hazardous chemical waste.[3] Do not dispose of this chemical down the drain or in regular trash.[1]

Waste Segregation and Storage:
  • Waste Container: Use a dedicated, properly labeled, and sealed waste container made of a compatible material.[3][6] The label should clearly indicate "Hazardous Waste" and the full chemical name.

  • Segregation: Keep waste containing 1-Benzyl-3-ethylazetidin-3-ol separate from other chemical waste streams to prevent potentially hazardous reactions.[1]

  • Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated hazardous waste accumulation area, away from ignition sources and incompatible materials.[1][3]

Disposal Procedure:
  • Collection: Collect all waste, including unused compounds, contaminated consumables (e.g., gloves, pipette tips, bench paper), and solvent rinsates, in the designated hazardous waste container.[3]

  • Documentation: Maintain a log of the waste generated, including the amount and date of accumulation.[1]

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[3][6] Provide them with all available information regarding the compound's potential hazards.

  • Container Decontamination: Empty containers that held the compound should be rinsed with a suitable solvent (e.g., acetone or ethanol).[6] This rinsate must be collected and disposed of as hazardous waste.[6] Once decontaminated, the container can be disposed of as non-hazardous waste according to institutional guidelines.[6]

Disposal Decision-Making Process Diagram

G start Waste Generated is_contaminated Contaminated Material? start->is_contaminated collect_hw Collect in Labeled Hazardous Waste Container is_contaminated->collect_hw Yes decontaminate_container Decontaminate Empty Container is_contaminated->decontaminate_container No (Empty Container) segregate Segregate from Incompatible Waste collect_hw->segregate store Store in Designated Area segregate->store contact_ehs Contact EHS for Disposal store->contact_ehs dispose_non_haz Dispose of Container as Non-Hazardous decontaminate_container->dispose_non_haz collect_rinsate Collect Rinsate as Hazardous Waste decontaminate_container->collect_rinsate collect_rinsate->collect_hw

Caption: Decision-making process for the disposal of 1-Benzyl-3-ethylazetidin-3-ol waste.

Emergency Procedures: Spill and Exposure Response

Immediate and appropriate action is critical in the event of a spill or exposure.

Spill Response:
  • Evacuate: Clear all non-essential personnel from the immediate area.[1]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Contain: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill. Do not use combustible materials like sawdust.[1]

  • Collect: Carefully collect the absorbed material into a suitable, labeled, and sealed container for hazardous waste disposal.[1]

  • Decontaminate: Thoroughly clean the spill area with a suitable solvent, followed by soap and water.[1][3]

Exposure Response:
  • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]

  • Inhalation: Move the exposed person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[1]

References

  • Personal protective equipment for handling 3-(2-Tert-butylphenoxy)azetidine - Benchchem. (n.d.).
  • Safe Disposal of 1-(4-Methylbenzyl)azetidine: A Procedural Guide - Benchchem. (n.d.).
  • Essential Guide to the Safe Disposal of 3-(Phenoxymethyl)azetidine - Benchchem. (n.d.).
  • Personal protective equipment for handling 3-[2-(Sec-butyl)-4-chlorophenoxy]azetidine - Benchchem. (n.d.).
  • Azetidine - Apollo Scientific. (n.d.).
  • Navigating the Disposal of 3-(3-Biphenylyl)azetidine: A Step-by-Step Guide for Laboratory Professionals - Benchchem. (n.d.).
  • (1-Benzhydrylazetidin-3-yl)methanol | C17H19NO | CID 2758715 - PubChem. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • 1-Benzhydrylazetidin-3-ol SDS, 18621-17-5 Safety Data Sheets - ECHEMI. (n.d.).
  • Substituted Azetidines in Drug Discovery | Building Blocks | Blog - Life Chemicals. (2022, April 12).

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.